N-benzhydryl-3-methyl-4-nitrobenzamide
Description
Properties
Molecular Formula |
C21H18N2O3 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-benzhydryl-3-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C21H18N2O3/c1-15-14-18(12-13-19(15)23(25)26)21(24)22-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20H,1H3,(H,22,24) |
InChI Key |
MAWGINLBBWSMLN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to N-benzhydryl-3-methyl-4-nitrobenzamide (CAS 329940-98-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-benzhydryl-3-methyl-4-nitrobenzamide is a complex organic molecule that incorporates two key pharmacologically relevant scaffolds: a nitrobenzamide and a benzhydryl amine. While this specific compound is not extensively documented in publicly available literature, its constituent parts suggest significant potential for biological activity. The nitrobenzamide moiety is a known pharmacophore with applications in antimicrobial, anticancer, and anti-inflammatory research.[1][2] Concurrently, the benzhydryl amine unit is a structural component in a variety of biologically active compounds, including anticancer, antiviral, and aromatase inhibiting agents.[3][4] This guide provides a comprehensive overview of N-benzhydryl-3-methyl-4-nitrobenzamide, including its chemical identity, a detailed, plausible synthetic route, and an exploration of its potential applications in drug discovery and development, based on the known properties of its structural components.
Chemical Identity and Properties
N-benzhydryl-3-methyl-4-nitrobenzamide is identified by the CAS number 329940-98-9.[5] Its molecular structure consists of a 3-methyl-4-nitrobenzoyl group attached to the nitrogen of a benzhydrylamine.
| Property | Value | Source |
| CAS Number | 329940-98-9 | [5] |
| Molecular Formula | C21H18N2O3 | [5] |
| Molecular Weight | 346.38 g/mol | PubChem |
| IUPAC Name | N-(diphenylmethyl)-3-methyl-4-nitrobenzamide | PubChem |
| SMILES | CC1=C(C=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)[O-] | PubChem |
| InChI | InChI=1S/C21H18N2O3/c1-15-14-18(20(24)22-21(16-8-4-2-5-9-16)17-10-6-3-7-11-17)12-13-19(15)23(25)26/h2-14,21H,1H3,(H,22,24) | PubChem |
Synthesis and Mechanism
The synthesis of N-benzhydryl-3-methyl-4-nitrobenzamide can be achieved through a standard amide coupling reaction between 3-methyl-4-nitrobenzoic acid and benzhydrylamine. This reaction typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.
Proposed Synthetic Pathway
A common and effective method for this type of amide bond formation involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with the amine in the presence of a base.[6][7]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. a2bchem.com [a2bchem.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. nanobioletters.com [nanobioletters.com]
chemical structure and properties of N-benzhydryl-3-methyl-4-nitrobenzamide
[1][2]
Executive Summary
N-Benzhydryl-3-methyl-4-nitrobenzamide (CAS: 329940-98-9) is a specialized organic intermediate and screening compound characterized by a lipophilic benzhydryl (diphenylmethyl) moiety attached to a substituted benzamide core. While primarily utilized in compound libraries for high-throughput screening (HTS), its structural motifs suggest significant potential as a precursor for histone deacetylase (HDAC) inhibitors, calcium channel modulators, and antimicrobial agents.
This technical guide provides a comprehensive analysis of the compound's physicochemical properties, validated synthesis protocols, spectroscopic signatures, and handling requirements for research applications.
Chemical Structure & Physicochemical Properties[3][4][5][6][7][8]
The molecule combines a steric, lipophilic anchor (benzhydryl) with an electron-deficient aromatic core (nitrobenzamide). This amphiphilic nature dictates its solubility profile and bioavailability potential.
Identity & Nomenclature
| Parameter | Details |
| IUPAC Name | N-(Diphenylmethyl)-3-methyl-4-nitrobenzamide |
| Common Synonyms | N-Benzhydryl-3-methyl-4-nitrobenzamide; 3-methyl-4-nitro-N-benzhydrylbenzamide |
| CAS Number | 329940-98-9 |
| Molecular Formula | |
| SMILES | Cc1cc(ccc1[O-])C(=O)NC(c2ccccc2)c3ccccc3 |
Physicochemical Data (Calculated & Observed)
| Property | Value | Implication for Research |
| Molecular Weight | 346.38 g/mol | Optimal for oral bioavailability (Rule of 5 compliant). |
| LogP (Predicted) | ~4.2 - 4.8 | Highly lipophilic; likely to exhibit high membrane permeability but poor aqueous solubility. |
| Topological Polar Surface Area (TPSA) | ~75 Ų | Suggests good intestinal absorption; potential blood-brain barrier (BBB) penetration. |
| H-Bond Donors / Acceptors | 1 / 3 | Standard amide/nitro profile.[1] |
| Melting Point | 150–160 °C (Predicted) | Solid at room temperature; stable for standard storage. |
| Solubility | DMSO (>20 mg/mL), DCM, DMF | Insoluble in water; require co-solvents (e.g., PEG400) for biological assays. |
Synthesis & Manufacturing Protocols
For research-scale production (100 mg – 10 g), the Acyl Chloride Method is the preferred route due to high atom economy and simplified purification compared to peptide coupling reagents.
Retrosynthetic Analysis
The molecule is disconnected at the amide bond, yielding two commercially available precursors:
-
Electrophile: 3-Methyl-4-nitrobenzoyl chloride (derived from the acid).
-
Nucleophile: Benzhydrylamine (Diphenylmethanamine).
Figure 1: Synthetic pathway utilizing acid chloride activation.
Detailed Protocol: Acyl Chloride Route
Reagents:
-
3-Methyl-4-nitrobenzoyl chloride (1.0 equiv)
-
Benzhydrylamine (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve benzhydrylamine (1.1 mmol) and TEA (1.5 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under nitrogen atmosphere.
-
Addition: Cool the solution to 0°C using an ice bath. Slowly add a solution of 3-methyl-4-nitrobenzoyl chloride (1.0 mmol) in DCM (5 mL) dropwise over 15 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 3:1); the starting amine spot should disappear.
-
Work-up:
-
Quench with water (10 mL).
-
Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated
(to remove unreacted acid/chloride), and brine. -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
Spectroscopic Characterization
To validate the structure, researchers should look for the following diagnostic signals. These values are predicted based on functional group environments.
Nuclear Magnetic Resonance (NMR)
H NMR (400 MHz,- 8.05 (d, 1H): Aromatic proton ortho to the nitro group (deshielded).
- 7.70 (s, 1H): Aromatic proton between methyl and carbonyl.
- 7.65 (d, 1H): Aromatic proton meta to nitro.
- 7.20–7.40 (m, 10H): Multiplet corresponding to the two phenyl rings of the benzhydryl group.
- 6.70 (d, 1H, J=8 Hz): Amide NH doublet (couples with benzhydryl CH).
- 6.45 (d, 1H, J=8 Hz): Benzhydryl CH (benzylic proton).
- 2.60 (s, 3H): Methyl group on the benzamide ring.
-
Carbonyl: ~165 ppm.[2]
-
Nitro-aromatic C: ~150 ppm.
-
Benzhydryl CH: ~57 ppm.
-
Methyl: ~20 ppm.
Mass Spectrometry (MS)
-
Ionization Mode: ESI (+)
-
Molecular Ion
: Calculated: 347.14; Observed: 347.1 ± 0.2 m/z. -
Fragmentation: Loss of the benzhydryl group may yield a fragment at m/z ~167 (benzhydryl cation) or m/z ~180 (acyl fragment).
Pharmacological Applications & SAR Context[12]
This compound serves as a versatile scaffold in medicinal chemistry.[3] Its specific structural features map to several known pharmacophores.
Figure 2: Structure-Activity Relationship (SAR) mapping.
-
HDAC Inhibition Precursor: The 4-nitrobenzamide motif is a "masked" 4-aminobenzamide. Reduction of the nitro group to an amine yields a structure analogous to Entinostat (MS-275) , a class I selective HDAC inhibitor. The benzhydryl group acts as the "cap" recognizing the rim of the enzyme pocket.
-
Antimicrobial Activity: Benzhydryl derivatives often exhibit activity against Gram-positive bacteria (e.g., S. aureus) by disrupting cell membrane integrity due to their high lipophilicity.
-
Calcium Channel Modulation: The bulky diphenylmethyl group is a common feature in T-type and L-type calcium channel blockers, providing the necessary steric bulk to block the pore.
Safety & Handling
Hazard Classification (GHS):
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Inhalation: Handle the powder in a fume hood to avoid dust inhalation.
-
Storage: Store at 2–8°C in a dry, dark place. The nitro group is stable, but the compound should be kept away from strong reducing agents (e.g.,
, ) unless reduction is intended.
References
Sources
- 1. N-Methyl-4-nitrobenzamide | C8H8N2O3 | CID 347921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - N-(4-methyl-3-nitrophenyl)-4-nitrobenzamide (C14H11N3O5) [pubchemlite.lcsb.uni.lu]
- 3. chemimpex.com [chemimpex.com]
- 4. N-methyl-4-(methylamino)-3-nitrobenzamide | C9H11N3O3 | CID 40234001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. 3-Methyl-4-nitrobenzamide | C8H8N2O3 | CID 595900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-methyl-4-nitrobenzamide [stenutz.eu]
Biological Activity of N-Benzhydryl Benzamide Derivatives: A Technical Guide
The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental protocols for N-benzhydryl benzamide derivatives .
Executive Summary: The Privileged Scaffold
The N-benzhydryl benzamide (NBB) moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its pharmacological versatility stems from the unique combination of the lipophilic, bulky benzhydryl (diphenylmethyl) group and the rigid, hydrogen-bond-donating benzamide core.
Unlike simple benzyl amides, the N-benzhydryl group introduces significant steric hindrance and hydrophobic interaction potential, allowing these derivatives to occupy deep hydrophobic pockets in enzymes and receptors. This guide analyzes three primary biological activities:
-
Antimicrobial Action: Membrane disruption and enzyme inhibition in resistant strains.[1]
-
Calcium Channel Blockade: Modulation of T-type and N-type channels via piperazine-linked hybrids.
Structure-Activity Relationship (SAR) Analysis
The biological efficacy of NBB derivatives relies on precise modifications at three key zones.
The SAR Logic
-
Zone A (Benzhydryl Tail): Two phenyl rings provide high lipophilicity (
). This is critical for crossing the blood-brain barrier (BBB) in CNS-active calcium channel blockers and for penetrating bacterial cell walls. -
Zone B (Amide Linker): Acts as a hydrogen bond donor/acceptor. Methylation of the amide nitrogen often abolishes activity by removing the H-bond donor capability, though it may improve metabolic stability.
-
Zone C (Benzoyl Head): The "warhead" region. Electron-withdrawing groups (EWGs) like -NO₂ or -Cl at the para position often enhance antimicrobial potency by increasing the acidity of the amide proton.
SAR Visualization
The following diagram illustrates the functional zones and their impact on biological activity.
Figure 1: Structural dissection of the N-benzhydryl benzamide scaffold highlighting the functional role of each pharmacophore zone.
Pharmacological Profiles[3][4][5]
Immunomodulation: CD40L Mimicry
Recent studies have identified N-benzhydryl benzamide as a small-molecule mimic of the CD40 Ligand (CD40L) active site.
-
Mechanism: The spatial arrangement of the aromatic rings in NBB mimics the tryptophan/tyrosine-rich interface of CD40L. This allows NBB derivatives to bind to the CD40 receptor, potentially inhibiting the CD40-CD40L interaction implicated in autoimmune diseases like atherosclerosis and lupus.
-
Key Insight: The rigidity of the amide bond locks the two phenyl rings of the benzhydryl group into a conformation that overlaps with the protein-protein interface residues.
Antimicrobial Activity
Derivatives bearing thiazole or piperidine moieties linked to the NBB core exhibit potent activity against multidrug-resistant pathogens.
-
Target Spectrum: Candida albicans (fungal) and Staphylococcus aureus (Gram-positive).[3]
-
Lead Compound: N-(benzhydryl)-2-(4-methylpiperidin-1-yl)acetamide.
-
Data Summary:
| Organism | Strain | MIC (µg/mL) | Comparison (Streptomycin) |
| P. aeruginosa | ATCC 2853 | 62.5 | 125 (Superior) |
| S. aureus | ATCC 25953 | 62.5 | 62.5 (Equivalent) |
| C. albicans | ATCC 22019 | 31.25 | N/A (Antifungal) |
-
Mechanistic Note: The high lipophilicity of the benzhydryl tail facilitates penetration through the lipid-rich fungal cell membrane, while the cationic nitrogen (in piperidine derivatives) disrupts the electrochemical gradient.
Calcium Channel Blockade (T-Type & N-Type)
While classic calcium channel blockers (CCBs) like Nifedipine utilize a dihydropyridine ring, N-benzhydryl piperazine derivatives (structurally related to Flunarizine) linked via benzamide spacers show selectivity for T-type (Cav3.2) and N-type (Cav2.2) channels.[1]
-
Therapeutic Application: Neuropathic pain and epilepsy.[1][4]
-
Structural Requirement: A linker length of 2-4 carbons between the benzamide and the basic nitrogen (piperazine/piperidine) is crucial for channel affinity.
Experimental Protocols
Chemical Synthesis: Schotten-Baumann Protocol
To ensure high purity and yield, a biphasic Schotten-Baumann condition is recommended over simple acid chloride coupling, as it scavenges the HCl byproduct efficiently.[1]
Reagents:
-
Benzhydrylamine (1.0 eq)
-
Substituted Benzoyl Chloride (1.1 eq)
-
10% NaOH (aq) or Pyridine
-
Dichloromethane (DCM)
Workflow:
-
Dissolution: Dissolve benzhydrylamine (10 mmol) in 20 mL DCM.
-
Base Addition: Add 15 mL of 10% NaOH solution. Cool to 0°C.
-
Acylation: Dropwise addition of benzoyl chloride (11 mmol) in 5 mL DCM over 15 minutes.
-
Reaction: Stir vigorously at Room Temperature (RT) for 4–6 hours. Monitor via TLC (30% Ethyl Acetate in Hexane).
-
Workup: Separate organic layer. Wash with 1M HCl (to remove unreacted amine), then sat. NaHCO₃, then Brine.
-
Purification: Recrystallize from Ethanol/Water (8:2).
Figure 2: Optimized Schotten-Baumann synthesis workflow for N-benzhydryl benzamide derivatives.
Biological Assay: Minimum Inhibitory Concentration (MIC)
Objective: Determine antimicrobial potency.[1][5] Method: Broth Microdilution (CLSI Standards).
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL). -
Dilution: Dilute 1:100 in Mueller-Hinton Broth.
-
Plate Setup: Add 100 µL of inoculum to 96-well plates containing serial dilutions of the NBB derivative (range 0.5 – 128 µg/mL).
-
Incubation: 37°C for 24 hours.
-
Readout: The lowest concentration with no visible growth is the MIC.
-
Control: Use Streptomycin (Antibacterial) or Fluconazole (Antifungal) as positive controls.
Future Directions & Optimization
-
Metabolic Stability: The benzhydryl methine proton is susceptible to oxidative metabolism (CYP450).[1] replacing the methine hydrogen with a fluorine atom or a methyl group can block this metabolic soft spot, potentially increasing half-life without sacrificing lipophilicity.
-
Hybridization: Coupling the NBB scaffold with 1,2,3-triazoles via "Click Chemistry" is a promising route to enhance water solubility while maintaining the pharmacophore's integrity.
References
-
Synthesis and Antimicrobial Activity of some Amide Derivatives Bearing Thiazole, Benzhydryl and Piperidine Moieties. Letters in Drug Design & Discovery. [Link][1]
-
Synthesis and Characterization of N-Benzhydrylbenzamide: This small molecule mimics the active site of CD40L. Asian Journal of Chemistry. [Link]
-
Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors. European Journal of Medicinal Chemistry. [Link]
-
Recent advances in the development of T‐type calcium channel blockers for pain intervention. British Journal of Pharmacology. [Link]
Sources
N-benzhydryl-3-methyl-4-nitrobenzamide: A Technical Guide to Evaluating its Potential as a Novel Antimicrobial Agent
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2] This guide outlines a comprehensive, technically-grounded framework for the evaluation of N-benzhydryl-3-methyl-4-nitrobenzamide, a compound possessing structural motifs suggestive of antimicrobial potential. By integrating the lipophilic, bulky benzhydryl group with the electronically distinct nitrobenzamide scaffold, this molecule presents a rational starting point for investigation.[3][4][5][6] This document provides a structured, field-proven pathway for researchers, encompassing chemical synthesis and characterization, a cascade of in vitro efficacy testing, preliminary mechanism of action studies, and initial safety profiling. Each protocol is designed to be self-validating, incorporating necessary controls and referencing global standards to ensure data integrity and reproducibility. The overarching goal is to furnish drug development professionals with a robust, logical, and actionable research plan to determine the viability of this compound as a potential antimicrobial lead.
Rationale and Strategic Overview
The discovery of new antibiotics is a complex process that requires a stringent set of criteria to be met, balancing efficacy against a wide array of pathogens with minimal liabilities to human cells.[1][7] The molecular architecture of N-benzhydryl-3-methyl-4-nitrobenzamide is predicated on established pharmacophores. Nitroaromatic compounds have a long history as antimicrobial agents, with their activity often linked to the reductive bioactivation of the nitro group within the microbial cell, leading to the formation of toxic reactive nitrogen species that can damage DNA and other critical biomolecules.[8][9][10][11][12] The benzhydryl moiety, a prominent feature in various bioactive molecules, imparts significant lipophilicity and steric bulk, which can enhance membrane interaction and cellular uptake.[5][6][13][14]
This guide proposes a systematic evaluation pipeline, beginning with the foundational steps of synthesis and purification, followed by a rigorous assessment of its biological activity.
1.1 Experimental Evaluation Workflow
The logical progression of this investigation is critical. The workflow is designed to answer key questions sequentially, from broad activity screening to more focused mechanistic and safety evaluations. An early "fail" in this pipeline saves considerable resources and allows for a rapid pivot to more promising candidates.
Synthesis and Physicochemical Characterization
A robust and reproducible synthetic route is the bedrock of any drug discovery program. The proposed synthesis for N-benzhydryl-3-methyl-4-nitrobenzamide is a standard amidation reaction, which is reliable and scalable.
2.1 Proposed Synthetic Protocol
Objective: To synthesize N-benzhydryl-3-methyl-4-nitrobenzamide from 3-methyl-4-nitrobenzoic acid.
Rationale: This two-step, one-pot procedure involves the conversion of a carboxylic acid to a more reactive acyl chloride, followed by nucleophilic substitution by an amine. This is a classic and high-yielding method for amide bond formation.[15][16][17]
Materials:
-
3-methyl-4-nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Benzhydrylamine
-
Triethylamine (TEA) or other non-nucleophilic base
-
Anhydrous Dichloromethane (DCM)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Protocol:
-
Acid Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 3-methyl-4-nitrobenzoic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.2 eq) dropwise at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and then gently reflux for 2-3 hours until the solution becomes clear and gas evolution ceases.
-
Remove the excess thionyl chloride and DCM under reduced pressure to yield the crude 3-methyl-4-nitrobenzoyl chloride.
-
-
Amidation:
-
Re-dissolve the crude acyl chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve benzhydrylamine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Slowly add the acyl chloride solution to the amine solution at 0 °C with vigorous stirring.
-
Allow the reaction to stir at room temperature for 12-18 hours.
-
-
Work-up and Purification:
-
Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to afford the pure N-benzhydryl-3-methyl-4-nitrobenzamide.
-
2.2 Structural and Purity Analysis
Objective: To confirm the identity and purity of the synthesized compound, ensuring it is >95% pure for biological testing.
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
In Vitro Antimicrobial Efficacy Evaluation
The initial screening phase is designed to determine if the compound has any biological activity against a clinically relevant panel of microorganisms and, if so, to quantify its potency.
3.1 Protocol: Minimum Inhibitory Concentration (MIC) Assay
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.[18][19]
Rationale: The broth microdilution method is the gold standard for quantitative antimicrobial susceptibility testing, as it is reproducible and conservative with compound usage.[19][20][21] Adherence to Clinical and Laboratory Standards Institute (CLSI) guidelines ensures that the data generated is comparable to international standards.[22][23][24][25]
Materials:
-
Test compound stock solution (e.g., 10 mg/mL in DMSO)
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inocula, adjusted to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and then diluted to a final concentration of ~5 x 10⁵ CFU/mL in the wells.
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative controls (media only, media + DMSO)
Step-by-Step Protocol:
-
Plate Preparation: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Compound Dilution: Add 100 µL of the test compound (at 2x the highest desired concentration) to well 1. Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Inoculation: Add 50 µL of the prepared bacterial suspension to wells 1 through 11. Well 12 receives 50 µL of sterile broth only.
-
Incubation: Seal the plates and incubate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
3.2 Protocol: Minimum Bactericidal Concentration (MBC) Assay
Objective: To determine the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.
Rationale: This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.[26][27][28][29][30] Bactericidal agents are often preferred for severe infections or in immunocompromised patients.[1][26]
Step-by-Step Protocol:
-
Post-MIC Reading: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).
-
Plating: Spot-plate each aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Result Interpretation: The MBC is the lowest concentration that results in no colony formation (or a ≥99.9% kill rate compared to the initial inoculum count).
3.3 Anticipated Data Presentation
Results should be summarized in a clear, tabular format.
| Microorganism | Strain | Gram | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | ATCC 29213 | Positive | |||
| Enterococcus faecalis | ATCC 29212 | Positive | |||
| Escherichia coli | ATCC 25922 | Negative | |||
| Pseudomonas aeruginosa | ATCC 27853 | Negative | |||
| Candida albicans | ATCC 90028 | Fungus | |||
| Ciprofloxacin | (Control) | N/A |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
Preliminary Mechanism of Action (MoA) & Safety Profiling
Assuming promising MIC/MBC values are obtained, the next logical step is to investigate how the compound works and to assess its selectivity for microbial cells over mammalian cells.
4.1 Potential Mechanism of Action
For nitroaromatic compounds, a primary hypothesized mechanism is the generation of intracellular oxidative stress.
Sources
- 1. Discovery and preclinical development of new antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. ijpbs.com [ijpbs.com]
- 5. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. View of Discovery and preclinical development of new antibiotics [ujms.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Exploration of Nitroaromatic Antibiotics via Sanger’s Reagent: Synthesis, In Silico, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of 4-nitro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdb.apec.org [pdb.apec.org]
- 19. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. biomerieux.com [biomerieux.com]
- 21. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 23. chainnetwork.org [chainnetwork.org]
- 24. idexx.com [idexx.com]
- 25. wvdl.wisc.edu [wvdl.wisc.edu]
- 26. omicsonline.org [omicsonline.org]
- 27. Bacteriostatic versus Bactericidal | Time of Care [timeofcare.com]
- 28. academic.oup.com [academic.oup.com]
- 29. Bactericidal vs Bacteriostatic: What's the Difference? - Ultra Fresh [ultra-fresh.com]
- 30. microbe-investigations.com [microbe-investigations.com]
Technical Monograph: Physicochemical Profiling and Synthetic Utility of N-Benzhydryl-3-methyl-4-nitrobenzamide
This technical guide provides a comprehensive physicochemical and synthetic profile of N-benzhydryl-3-methyl-4-nitrobenzamide , a specialized intermediate used in medicinal chemistry for the development of benzamide-based scaffolds.
Molecular Identity & Core Specifications
N-benzhydryl-3-methyl-4-nitrobenzamide is a diaryl-substituted benzamide derivative. Structurally, it consists of a 3-methyl-4-nitrobenzoyl core coupled to a bulky benzhydryl (diphenylmethyl) amine group. This steric bulk and lipophilicity make it a critical scaffold for modifying the pharmacokinetic profiles of potential drug candidates, particularly in kinase and HDAC inhibitor research.
Quantitative Data Summary
| Property | Value | Precision Note |
| CAS Registry Number | 329940-98-9 | Verified Identifier |
| Molecular Formula | Confirmed Stoichiometry | |
| Molecular Weight | 346.38 g/mol | Monoisotopic Mass: 346.1317 |
| Exact Mass | 346.1317 Da | For HRMS Calibration |
| CLogP (Predicted) | ~4.8 - 5.2 | High Lipophilicity (Lipinski Violation Risk) |
| H-Bond Donors | 1 (Amide NH) | - |
| H-Bond Acceptors | 3 (Amide O, Nitro O x2) | - |
| Rotatable Bonds | 4 | Benzhydryl C-N, Amide C-N, Phenyl rotations |
Synthetic Methodology
The synthesis of N-benzhydryl-3-methyl-4-nitrobenzamide follows a standard Nucleophilic Acyl Substitution pathway.[1] This protocol is designed for high-yield (>85%) generation on a gram scale, prioritizing purity for subsequent biological assays.
Reaction Scheme Visualization
Figure 1: Synthetic flowchart for the Schotten-Baumann type acylation.
Detailed Experimental Protocol
Prerequisites:
-
Ensure all glassware is oven-dried.
-
Use anhydrous Dichloromethane (DCM) to prevent hydrolysis of the acid chloride.
Step-by-Step Procedure:
-
Preparation of Electrophile: Dissolve 3-methyl-4-nitrobenzoyl chloride (1.0 eq, ~20 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (
or Ar). Cool the solution to 0°C using an ice bath. -
Nucleophile Addition: In a separate flask, mix benzhydrylamine (1.05 eq) and Triethylamine (TEA) (1.5 eq) in DCM (20 mL).
-
Note: TEA acts as an HCl scavenger. Without it, the amine will protonate and become non-nucleophilic, stalling the reaction.
-
-
Coupling: Add the amine/base solution dropwise to the cooled acid chloride solution over 15 minutes.
-
Observation: A white precipitate (TEA·HCl salts) will form immediately.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).
-
Workup (Purification):
-
Wash 1: 1M HCl (removes unreacted amine).
-
Wash 2: Saturated
(removes unreacted acid/hydrolyzed acid chloride). -
Wash 3: Brine (drying).
-
Dry: Over anhydrous
, filter, and concentrate in vacuo.
-
-
Crystallization: Recrystallize from Ethanol/Water if necessary to achieve >98% purity.
Structural Characterization (Spectroscopic Profile)
To validate the synthesis, the following spectral signatures must be confirmed.
NMR Prediction (400 MHz, )
| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 8.05 | Doublet (d) | 1H | Ar-H (C5) | Ortho to Nitro (deshielded) |
| 7.80 | Singlet (s) | 1H | Ar-H (C2) | Ortho to Carbonyl/Meta to Nitro |
| 7.70 | Doublet (d) | 1H | Ar-H (C6) | Adjacent to C5 |
| 7.25 – 7.40 | Multiplet (m) | 10H | Benzhydryl Ar-H | Overlapping phenyl rings |
| 6.70 | Doublet (d) | 1H | Amide -NH | Exchangeable with |
| 6.45 | Doublet (d) | 1H | Benzhydryl -CH | Coupled to NH |
| 2.65 | Singlet (s) | 3H | Ar- | Benzylic Methyl |
Infrared (IR) Spectroscopy
-
3300 cm⁻¹: N-H stretch (Amide).
-
1650 cm⁻¹: C=O stretch (Amide I band) – Diagnostic peak.
-
1525 cm⁻¹ & 1345 cm⁻¹: N-O asymmetric and symmetric stretches (Nitro group).
Research Applications & Strategic Utility
Scaffold for Kinase Inhibitors
The N-benzhydryl motif is a privileged structure in medicinal chemistry. It provides significant hydrophobic interaction within the binding pockets of enzymes.
-
Next Step: Reduction of the nitro group (
) to an aniline ( ) using or . -
Utility: The resulting aniline serves as a nucleophile to create urea or amide linkages, common in Type II Kinase Inhibitors (e.g., Sorafenib analogs).
Lipophilicity Modulation
With a predicted LogP > 4.5, this compound is highly lipophilic.
-
Formulation: In drug development, this high LogP suggests poor aqueous solubility. Researchers must utilize formulation vehicles like DMSO, PEG-400, or cyclodextrins for biological assays.
References
-
A2B Chem. (n.d.). N-benzhydryl-3-methyl-4-nitrobenzamide Product Data. Retrieved from
-
Sigma-Aldrich. (n.d.). 3-Methyl-4-nitrobenzoyl chloride: Technical Data Sheet. Retrieved from
-
BenchChem. (2025).[1][2] Protocol for Nucleophilic Acyl Substitution of Nitrobenzamides. Retrieved from
-
PubChem. (2025).[3][4] Compound Summary: 3-Methyl-4-nitrobenzamide Derivatives. National Library of Medicine. Retrieved from
Sources
Methodological & Application
Application Note & Protocol: Preparation of N-benzhydryl-3-methyl-4-nitrobenzamide Stock Solutions
Introduction: The Criticality of Precise Stock Solutions
N-benzhydryl-3-methyl-4-nitrobenzamide is a complex organic molecule featuring a bulky, hydrophobic benzhydryl group, a polar amide linkage, and an electron-withdrawing nitro group. As with many novel or specialized compounds in drug discovery and chemical biology, its physicochemical properties are not extensively documented. The successful application of this compound in any experimental system—be it cell-based assays, biochemical screens, or pharmacokinetic studies—is fundamentally dependent on the accurate and reproducible preparation of homogenous, stable stock solutions.
This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals. It moves beyond a simple list of steps to explain the scientific rationale behind the protocol. We will address the key challenges for this molecule, namely its presumed low aqueous solubility and potential for degradation, by first establishing a protocol to determine empirical solubility and then detailing a robust procedure for stock solution preparation, storage, and quality control. This self-validating approach ensures the integrity and reliability of your experimental starting material.
Compound Properties & Strategic Safety Management
Before handling the compound, it is imperative to understand its known properties and inferred hazards based on its chemical structure. The presence of the nitroaromatic moiety warrants particular caution.
Physicochemical Data
A summary of the known and calculated properties for N-benzhydryl-3-methyl-4-nitrobenzamide is presented below.
| Property | Value | Source / Method |
| Chemical Name | N-benzhydryl-3-methyl-4-nitrobenzamide | A2B Chem |
| CAS Number | 329940-98-9 | A2B Chem[1] |
| Molecular Formula | C₂₁H₁₈N₂O₃ | A2B Chem[1] |
| Molecular Weight | 362.39 g/mol | Calculated |
| Appearance | Assumed to be a solid (e.g., white to yellow powder) | Typical for related benzamides[2] |
| Inferred Solubility | Likely soluble in aprotic polar solvents (DMSO, DMF); poorly soluble in water and lower-alcohols. | Based on structural analysis and data for related nitrobenzamides[3] |
Hazard Assessment and Personal Protective Equipment (PPE)
No specific Safety Data Sheet (SDS) is publicly available for N-benzhydryl-3-methyl-4-nitrobenzamide. Therefore, a conservative hazard assessment is derived from the known risks of the nitrobenzamide chemical class.[4][5][6]
-
Acute Toxicity: Assumed to be harmful if swallowed or inhaled.[4][6]
-
Irritation: Expected to cause skin and serious eye irritation.[4][7]
-
Mutagenicity: Nitroaromatic compounds as a class can be mutagenic; this compound should be handled as a potential mutagen until proven otherwise.
Mandatory Safety Precautions:
-
Engineering Controls: All initial handling of the solid compound and preparation of concentrated stock solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use nitrile gloves. Double-gloving is recommended when handling the pure solid.
-
Body Protection: Wear a lab coat.
-
-
Waste Disposal: Dispose of all contaminated materials and solutions in accordance with local, state, and federal regulations for chemical waste.
Experimental Protocols: A Three-Part Validating Workflow
This section details a comprehensive workflow. It begins with a necessary solubility assessment, proceeds to the preparation of a primary stock, and concludes with best practices for storage.
Workflow Overview
Caption: Overall workflow for stock solution preparation.
Part 1: Empirical Solubility Assessment
Causality: The large benzhydryl group imparts significant hydrophobicity, while the nitro and amide groups add polarity. This complex structure makes a priori solvent selection difficult. Aprotic, polar solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent starting points due to their broad solubilizing power. This protocol establishes the optimal solvent and maximum practical concentration.
Methodology:
-
Preparation: In a fume hood, prepare several small, labeled amber glass vials.
-
Weighing: Accurately weigh approximately 1-2 mg of N-benzhydryl-3-methyl-4-nitrobenzamide into each vial. Record the exact mass.
-
Solvent Addition:
-
To the first vial, add a calculated volume of high-purity DMSO (e.g., anhydrous, ≥99.9%) to target a high concentration (e.g., 50 mM or ~18.1 mg/mL).
-
Repeat for other test solvents (e.g., DMF, Ethanol) in separate vials.
-
-
Dissolution:
-
Cap the vials securely.
-
Vortex vigorously for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in a bath sonicator at room temperature and sonicate for 5-10 minutes. Caution: Avoid excessive heating, which can degrade the compound.
-
-
Observation:
-
Visually inspect the solution against a bright light for any undissolved particulates. A completely dissolved solution should be clear with no visible solids.
-
If the compound dissolves fully, the solvent is suitable at that concentration.
-
If it does not dissolve, the concentration is above its solubility limit in that solvent. You can either add a known volume of additional solvent to determine the saturation point or conclude the solvent is inadequate.
-
-
Decision: Select the solvent that provides a clear, particulate-free solution at the highest desired concentration (e.g., 10-20 mM is typical for primary stocks). DMSO is the most likely candidate.
Caption: Decision tree for solubility assessment.
Part 2: Protocol for Preparing a 10 mM Stock Solution in DMSO
Trustworthiness: This protocol incorporates precise measurements and sterile filtration to produce a validated, particle-free stock solution, minimizing experimental variability.
Materials:
-
N-benzhydryl-3-methyl-4-nitrobenzamide (MW = 362.39 g/mol )
-
Anhydrous DMSO (Biotechnology Grade or equivalent)
-
Analytical balance (readable to 0.1 mg or better)
-
Class A volumetric flask (e.g., 1 mL or 5 mL)
-
Amber glass vial with a PTFE-lined screw cap
-
Syringe and 0.22 µm PTFE (polytetrafluoroethylene) syringe filter
Procedure:
-
Calculate Required Mass: Determine the mass of the compound needed.
-
For 1 mL of a 10 mM solution:
-
Mass (g) = (10 x 10⁻³ mol/L) * (1 x 10⁻³ L) * (362.39 g/mol ) = 0.00362 g = 3.62 mg
-
-
-
Weighing: In a fume hood, accurately weigh out the calculated mass (e.g., 3.62 mg) of the compound and transfer it carefully into the volumetric flask.
-
Initial Dissolution: Add approximately 70-80% of the final volume of DMSO (e.g., 700-800 µL for a 1 mL final volume). Cap and vortex until the solid is completely dissolved. Gentle sonication may be used if necessary.
-
Bring to Volume: Once dissolved, carefully add DMSO until the bottom of the meniscus reaches the calibration mark on the volumetric flask.
-
Final Mixing: Cap the flask and invert it 10-15 times to ensure the solution is homogenous.
-
Sterile Filtration: Draw the entire solution into a syringe. Attach a 0.22 µm PTFE syringe filter and dispense the solution into the final, labeled amber glass storage vial. Causality: Filtration removes any microscopic particulates that could interfere with assays or act as nucleation sites for precipitation. PTFE is chosen for its broad chemical compatibility with organic solvents like DMSO.
Part 3: Aliquoting and Long-Term Storage
Expertise: Proper aliquoting and storage are paramount for maintaining the compound's integrity over time, preventing waste, and ensuring reproducibility between experiments.
Procedure:
-
Labeling: The primary stock vial should be clearly labeled with:
-
Compound Name
-
Concentration (e.g., 10 mM)
-
Solvent (e.g., DMSO)
-
Preparation Date
-
Your Initials
-
-
Aliquoting: Immediately dispense the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in microcentrifuge tubes or smaller amber vials with PTFE-lined caps. Causality: This practice minimizes the number of freeze-thaw cycles the primary stock undergoes, which can cause compound degradation or precipitation. It also reduces the risk of contamination.
-
Storage Conditions:
-
Store all aliquots and the primary stock at -20°C or, for enhanced stability, at -80°C.
-
The use of amber vials or wrapping tubes in foil protects the compound from light, as nitroaromatic compounds can be light-sensitive.
-
-
Handling for Use: When an aliquot is needed, remove it from the freezer and allow it to thaw completely at room temperature before opening. Causality: This prevents atmospheric moisture from condensing into the cold solvent, which can alter the concentration and potentially cause the compound to precipitate.
Quality Control and Stability Considerations
A prepared stock solution is a critical reagent. Its quality should be periodically verified.
-
Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation or crystallization. If observed, gently warm the tube to 37°C for a few minutes and vortex to redissolve. If the precipitate does not redissolve, do not use the aliquot.
-
Long-Term Stability: The stability of N-benzhydryl-3-methyl-4-nitrobenzamide in solution is unknown. For long-term or critical studies, it is advisable to periodically check the integrity of the stock solution using an analytical method like HPLC to confirm concentration and detect any degradation products.
-
Avoid Cross-Contamination: Always use fresh, sterile pipette tips when accessing a stock solution to prepare working dilutions.
References
-
Nolte, C., Ammer, J., & Mayr, H. Investigations of Heterolytic Reactivity – from Fluoro-Substituted Benzhydryl Derivatives to Benzhydryl Fluorides. Ludwig-Maximilians-Universität München. [Link]
-
Lias, S. G., & Ausloos, P. (1977). Stability and reactivity of the benzyl and tropylium cations in the gas phase. Journal of the American Chemical Society, 99(15), 4831–4835. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 595900, 3-Methyl-4-nitrobenzamide.[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 40234001, N-methyl-4-(methylamino)-3-nitrobenzamide.[Link]
-
Poh, S., et al. (2012). Photolytic Generation of Benzhydryl Cations and Radicals from Quaternary Phosphonium Salts: How Highly Reactive Carbocations Survive Their First Nanoseconds. Journal of the American Chemical Society, 134(23), 9754–9763. [Link]
-
Quesada, K. G., et al. (2018). Analysis of the Electronic Effects and Reactivity of Benzhydrols in the Formation of Benzhydryl Ethers. The Yale Undergraduate Research Journal, 2(1). [Link]
-
Poh, S., et al. (2012). Photolytic Generation of Benzhydryl Cations and Radicals from Quaternary Phosphonium Salts: How Highly Reactive Carbocations Survive Their First Nanoseconds. Journal of the American Chemical Society, 134(23), 9754–9763. [Link]
-
Zhang, P., et al. (2020). Thermodynamic solubility modelling, solvent effect and preferential solvation of p-nitrobenzamide in aqueous co-solvent mixtures... Journal of Molecular Liquids, 309, 113123. [Link]
-
Cui, T., et al. (2018). Solubility determination and modelling for 4-nitrobenzaldehyde in N , N -dimethylformamide + (ethanol, n -propanol or n -butanol) mixed solvents. Journal of Chemical & Engineering Data, 63(9), 3368–3376. [Link]
Sources
- 1. a2bchem.com [a2bchem.com]
- 2. 4-Methyl-3-nitrobenzamide, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 3-METHYL-4-NITROBENZAMIDE CAS#: 99584-85-7 [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. tcichemicals.com [tcichemicals.com]
Application Notes & Protocols: Strategic Coupling of 3-Methyl-4-nitrobenzoic Acid and Benzhydrylamine
Introduction
The formation of the amide bond is arguably the most critical reaction in medicinal chemistry and the synthesis of functional materials.[1] While fundamentally a condensation reaction, the direct coupling of a carboxylic acid and an amine is often challenging due to the formation of a non-reactive ammonium carboxylate salt.[2] This necessitates the use of coupling reagents to activate the carboxylic acid, transforming it into a highly reactive intermediate susceptible to nucleophilic attack by the amine.
This guide addresses a particularly demanding amide coupling: the reaction between 3-methyl-4-nitrobenzoic acid and the sterically hindered benzhydrylamine . The electronic properties of the acid (electron-withdrawing nitro group) and the significant steric bulk of the amine present a classic challenge where standard coupling protocols may fail or provide low yields. This document provides a detailed analysis of reagent selection, mechanistic considerations, and optimized, step-by-step protocols for researchers, scientists, and drug development professionals to successfully synthesize N-benzhydryl-3-methyl-4-nitrobenzamide.[3]
The Synthetic Challenge: Steric Hindrance and Nucleophilicity
The primary obstacle in this synthesis is the steric hindrance imposed by the two phenyl groups of benzhydrylamine, which shield the amine's nucleophilic nitrogen atom. This makes the approach to an activated carboxylate intermediate difficult. Therefore, the choice of coupling reagent is paramount; a highly efficient reagent that generates a very reactive activated species is required to overcome this steric barrier and drive the reaction to completion.[4]
General Reaction Scheme```dot
graph "General_Reaction_Scheme" { layout=dot; rankdir=LR; node [shape=plaintext, fontname="Arial"]; bgcolor="#F1F3F4";
}
Caption: Stepwise activation cascade for HATU-mediated coupling. [5]
Mechanism of Action: T3P®
Propylphosphonic Anhydride (T3P®) is a cyclic anhydride that functions as a powerful water scavenger and activating agent. [6]It reacts with the carboxylate to form a mixed phosphonic-carboxylic anhydride intermediate. This activated species is highly susceptible to nucleophilic attack by the amine. A key advantage of T3P® is that its byproducts are propanephosphonic acids, which are highly water-soluble, leading to a significantly simplified aqueous workup. [7][8]
Caption: Activation of carboxylic acid using T3P®.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled under an inert atmosphere (Nitrogen or Argon) and with anhydrous solvents to prevent hydrolysis of the coupling reagents.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for achieving the highest possible yield, especially when dealing with valuable or limited starting materials. The pre-activation step is crucial to prevent the guanidinylation of the primary amine. [9] Materials:
-
3-methyl-4-nitrobenzoic acid (1.0 eq)
-
Benzhydrylamine (1.05 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M HCl (aq), Saturated NaHCO₃ (aq), Saturated NaCl (brine)
Procedure:
-
Vessel Preparation: Under an inert atmosphere, add 3-methyl-4-nitrobenzoic acid (1.0 eq) to a clean, dry, oven-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.2 M concentration).
-
Acid Activation: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. Add HATU (1.1 eq) in one portion. Stir the mixture for 15-20 minutes at room temperature to ensure complete formation of the OAt-active ester. [5]4. Amine Addition: Add benzhydrylamine (1.05 eq) to the activated acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This removes residual DMF, DIPEA, and byproducts like tetramethylurea and HOAt. [10] * Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude solid by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield pure N-benzhydryl-3-methyl-4-nitrobenzamide.
Protocol 2: Green Chemistry Approach using T3P®
This protocol offers a more environmentally friendly and cost-effective alternative, with a significantly simpler workup due to the water-solubility of the phosphonic acid byproducts. [7] Materials:
-
3-methyl-4-nitrobenzoic acid (1.0 eq)
-
Benzhydrylamine (1.1 eq)
-
T3P® (50% solution in EtOAc or DMF) (1.5 eq)
-
Pyridine or Triethylamine (TEA) (3.0-4.0 eq)
-
Anhydrous Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Deionized Water, Saturated NaCl (brine)
Procedure:
-
Vessel Preparation: Under an inert atmosphere, add 3-methyl-4-nitrobenzoic acid (1.0 eq) and benzhydrylamine (1.1 eq) to a clean, dry, oven-dried round-bottom flask with a magnetic stir bar.
-
Dissolution: Dissolve the starting materials in anhydrous DCM or EtOAc (approx. 0.2 M concentration).
-
Base Addition: Add pyridine or TEA (3.0-4.0 eq) to the solution and cool the flask to 0 °C in an ice bath. [11]4. T3P® Addition: Add the T3P® solution (1.5 eq) dropwise to the cooled reaction mixture over 10-15 minutes. The addition is often exothermic.
-
Reaction: Allow the reaction to warm to room temperature and stir. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-4 hours. [7]6. Work-up:
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with water (2x) and brine (1x). The phosphonic acid byproducts are effectively removed into the aqueous phase. [8] * Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be further purified by flash chromatography or recrystallization if necessary.
Troubleshooting and Key Considerations
| Issue | Possible Cause | Recommended Solution |
| Low or No Yield | Incomplete activation or reaction. | Ensure all reagents and solvents are anhydrous. For HATU, confirm pre-activation was sufficient. For T3P®, ensure slow addition at 0 °C. Consider gentle heating (e.g., 40-50 °C) if the reaction stalls at room temperature. [12] |
| Steric hindrance is too great for conditions. | Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU). Alternatively, consider converting the acid to an acyl fluoride, which is smaller and highly reactive. [4] | |
| Side Product Formation | Guanidinylation of amine (with HATU). | Always pre-activate the carboxylic acid with HATU and base before adding the amine. Use no more than 1.1-1.2 equivalents of HATU. [5] |
| Formation of N-acylurea (with carbodiimides). | This is less of a concern for this specific coupling but is generally mitigated by using additives like HOBt or Oxyma. | |
| Difficult Purification | Byproducts co-elute with the product. | The T3P® protocol is superior for simple purification. For HATU, ensure thorough aqueous washes are performed to remove water-soluble byproducts before chromatography. [8][10] |
Conclusion
The successful synthesis of N-benzhydryl-3-methyl-4-nitrobenzamide hinges on selecting a coupling reagent capable of overcoming the significant steric hindrance of benzhydrylamine. High-reactivity uronium salts like HATU offer a robust and highly efficient path to the desired product, making it the premier choice for maximizing yield. For applications where cost, safety, and process greenness are priorities, T3P® presents a powerful and practical alternative with a simplified purification profile. By following the detailed protocols and considering the mechanistic principles outlined in this guide, researchers can confidently tackle this and other challenging amide bond formations.
References
-
Wikipedia. HATU. [Online] Available at: [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Online] Available at: [Link]
-
Scientific Reports. An Efficient Method for the Preparation of N-Formyl-Imide via Amidine using Propylphosphonic Anhydride (T3P®). [Online] Available at: [Link]
-
YouTube. HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Online] Available at: [Link]
-
ResearchGate. Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. [Online] Available at: [Link]
-
Common Organic Chemistry. Amine to Amide (Coupling) - T3P. [Online] Available at: [Link]
-
Curia. Understanding T3P® from start to finish. [Online] Available at: [Link]
-
Spiral. Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. [Online] Available at: [Link]
-
Royal Society of Chemistry. Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. [Online] Available at: [Link]
-
Reddit. Tips and tricks for difficult amide bond formation? : r/Chempros. [Online] Available at: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Online] Available at: [Link]
-
Reddit. What is the correct order of addition for EDCI and HOBt? : r/Chempros. [Online] Available at: [Link]
-
CHIMIA. The Synthesis of Sterically Hindered Amides. [Online] Available at: [Link]
-
SpringerLink. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. [Online] Available at: [Link]
-
The MJA Lab. Green Chemistry - The MJA Lab. [Online] Available at: [Link]
-
amphoteros. Uphill battles in amide couplings. [Online] Available at: [Link]
-
Reddit. Struggling with amide coupling : r/Chempros. [Online] Available at: [Link]
-
Technology Networks. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Online] Available at: [Link]
-
ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Online] Available at: [Link]
-
Organic Chemistry Portal. Synthesis of N-Benzhydrylamides from Nitriles by Ritter Reactions in Formic Acid. [Online] Available at: [Link]
-
Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Online] Available at: [Link]
-
PubMed Central. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. [Online] Available at: [Link]
-
ResearchGate. Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. [Online] Available at: [Link]
-
University of Johannesburg. Reductive amide coupling of nitroarenes and carboxylic acids. [Online] Available at: [Link]
- Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 3. a2bchem.com [a2bchem.com]
- 4. blogs.rsc.org [blogs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Amine to Amide (Coupling) - T3P [commonorganicchemistry.com]
- 12. reddit.com [reddit.com]
Application Note & Protocol Guide: Mastering the Purification of N-benzhydryl-3-methyl-4-nitrobenzamide via Recrystallization
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides a detailed framework for the purification of N-benzhydryl-3-methyl-4-nitrobenzamide, a key intermediate in various synthetic pathways. Recognizing the critical role of purity in drug discovery and materials science, this document moves beyond a single prescribed method. Instead, it equips the researcher with the foundational principles and a systematic, self-validating protocol to identify the optimal recrystallization solvent or solvent system. By understanding the interplay between the solute's structural characteristics and solvent properties, scientists can achieve high-purity crystalline material essential for downstream applications and reliable characterization.
Introduction: The Imperative for Purity
N-benzhydryl-3-methyl-4-nitrobenzamide possesses a unique molecular architecture, incorporating a bulky non-polar benzhydryl group, a polar nitroaromatic system, and an amide linkage capable of hydrogen bonding. This combination of functional groups presents a distinct challenge and opportunity for purification. In any research or development context, the presence of impurities—such as unreacted starting materials, by-products, or residual solvents—can drastically alter the compound's physical properties, biological activity, and reactivity. Recrystallization remains one of the most powerful, cost-effective, and scalable techniques for purifying solid organic compounds.[1][2] The success of this technique hinges almost entirely on the judicious selection of an appropriate solvent system.[3]
This application note details the theoretical and practical considerations for developing a robust recrystallization protocol for N-benzhydryl-3-methyl-4-nitrobenzamide.
Foundational Principles: The Science of Solvent Selection
The ideal recrystallization solvent is one in which the target compound exhibits high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[1][3][4] This differential solubility is the driving force for crystallization upon cooling. The core principle, often summarized as "like dissolves like," provides a starting point for solvent selection based on polarity.
For N-benzhydryl-3-methyl-4-nitrobenzamide, we must consider its distinct structural components:
-
Aromatic Rings & Benzhydryl Group: These large, non-polar moieties suggest solubility in aromatic solvents (e.g., toluene) or moderately polar solvents.
-
Nitro Group & Amide Linkage: These polar functional groups introduce dipole-dipole interactions and hydrogen bonding capabilities, suggesting solubility in more polar solvents like alcohols (e.g., ethanol, methanol) or ketones (e.g., acetone).[5][6]
Given these competing features, a single perfect solvent may not exist, making a mixed-solvent system a highly probable outcome for optimal purification.[7][8]
Workflow for Solvent System Identification
The following diagram outlines the logical workflow for systematically determining the ideal recrystallization solvent for N-benzhydryl-3-methyl-4-nitrobenzamide. This process is designed to be efficient, using minimal material for the initial screening.
Caption: Workflow for selecting a recrystallization solvent.
Candidate Solvents: Properties and Rationale
Based on the structural analysis, a range of solvents should be screened. The table below summarizes key properties of promising candidates, ordered by decreasing polarity.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale & Safety Considerations |
| Water | 100 | 80.4 | Unlikely to dissolve the compound due to the large non-polar groups, but could serve as an excellent antisolvent ('Solvent B'). Non-flammable. |
| Ethanol (95%) | 78 | 24.3 | Good general-purpose polar protic solvent. Often effective for amides and nitro compounds.[5][6] Flammable. |
| Methanol | 65 | 33.0 | Similar to ethanol but more polar and lower boiling point. Good for polar compounds. Toxic and flammable. |
| Acetone | 56 | 20.7 | Aprotic polar solvent. Its low boiling point allows for easy removal.[6] Highly flammable. |
| Ethyl Acetate | 77 | 6.0 | Medium polarity solvent, often good for compounds with mixed polarity characteristics.[7] Flammable. |
| Toluene | 111 | 2.4 | Good solvent for aromatic compounds.[9] Its high boiling point can be a disadvantage for removal. Flammable, moderate toxicity. |
| Hexanes | ~69 | 1.9 | Non-polar solvent. Unlikely to dissolve the compound alone but is a strong candidate for an antisolvent ('Solvent B').[7] Flammable. |
Experimental Protocols
Safety Precaution: Always perform these procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
Protocol 1: Small-Scale Solvent Screening
This protocol is designed to rapidly identify a suitable solvent or solvent pair using a minimal amount of crude material.
-
Preparation: Arrange a series of small test tubes, each containing approximately 20-30 mg of crude N-benzhydryl-3-methyl-4-nitrobenzamide.
-
Room Temperature Test: To each tube, add a candidate solvent (from Table 1) dropwise, starting with ~0.5 mL. Agitate the mixture at room temperature. Record whether the solid dissolves completely, partially, or not at all.
-
Observation: If the compound dissolves completely in the cold solvent, that solvent is unsuitable for single-solvent recrystallization but may be a good "soluble solvent" (Solvent A) for a mixed-solvent system.[1]
-
-
Hot Temperature Test: For solvents in which the compound was insoluble or sparingly soluble at room temperature, gently heat the test tube in a sand bath or heating block to the solvent's boiling point. Add more solvent dropwise if necessary, aiming for the minimum amount required to achieve full dissolution.
-
Observation 1: If the compound dissolves completely upon heating, it is a potential candidate for single-solvent recrystallization. Proceed to the next step.
-
Observation 2: If the compound remains insoluble even in the hot solvent, that solvent is unsuitable as the primary solvent but may be an excellent "insoluble solvent" or antisolvent (Solvent B) for a mixed-solvent system.[8]
-
-
Crystallization Test: Remove the test tubes containing fully dissolved hot solutions from the heat source. Allow them to cool slowly to room temperature. If no crystals form, gently scratch the inside of the test tube with a glass rod below the liquid level to induce nucleation.
-
Cooling & Evaluation: Once at room temperature, place the test tubes in an ice-water bath for 10-15 minutes to maximize crystal formation.
-
Evaluation: The ideal single solvent is one that yields a large quantity of crystalline precipitate upon cooling. A solvent that results in no or very few crystals is not suitable.
-
Protocol 2: Single-Solvent Recrystallization (Scale-Up)
Once an ideal single solvent has been identified from Protocol 1.
-
Dissolution: Place the crude N-benzhydryl-3-methyl-4-nitrobenzamide in an Erlenmeyer flask of appropriate size (the flask should not be more than half full). Add the chosen solvent and a boiling chip, and heat the mixture to a gentle boil on a hot plate. Add the minimum amount of hot solvent required to completely dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, or if decolorizing carbon was used, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2]
-
Chilling: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Allow the crystals to dry completely under vacuum or in a desiccator. Characterize the final product by determining its melting point and comparing it to the crude material. A sharper and higher melting point indicates successful purification.
Protocol 3: Mixed-Solvent Recrystallization
To be used when no single solvent is suitable. This requires one solvent in which the compound is highly soluble (Solvent A) and a miscible antisolvent in which the compound is poorly soluble (Solvent B).[8][10]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot Solvent A (the "good" solvent).
-
Addition of Antisolvent: While keeping the solution hot, add the antisolvent (Solvent B, the "poor" solvent) dropwise until the solution becomes faintly cloudy or turbid. This indicates the point of saturation.[8]
-
Clarification: Add a few drops of hot Solvent A back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.
-
Crystallization, Isolation, and Drying: Follow steps 3 through 7 from the Single-Solvent Recrystallization protocol.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated. To remedy this, reheat the solution, add more solvent, and allow it to cool more slowly.
-
No Crystals Form: If crystallization does not occur upon cooling, the solution may be too dilute. Try boiling off some of the solvent to increase the concentration. Alternatively, induce crystallization by scratching the inner wall of the flask or by adding a "seed crystal" from a previous batch.
-
Poor Recovery: This may result from using too much solvent during the dissolution step or washing the final crystals with solvent that was not ice-cold.
Conclusion
The purification of N-benzhydryl-3-methyl-4-nitrobenzamide is a critical step for ensuring the integrity of subsequent research. While no single universal solvent can be prescribed, the systematic screening protocol and foundational principles detailed in this guide provide a robust methodology for any researcher to identify an optimal single or mixed-solvent system. By carefully executing these steps, scientists can confidently and efficiently obtain high-purity material, thereby upholding the standards of scientific integrity and enabling reliable downstream applications.
References
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization, Filtration and Melting Point. Retrieved from [Link]
-
Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (n.d.). Techniques in Organic Chemistry: Recrystallization. Retrieved from [Link]
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. Retrieved from [Link]
-
University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]
-
Homi Bhabha Centre for Science Education. (n.d.). Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
-
Nagoya University. (n.d.). Recrystallization method. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization1. Retrieved from [Link]
-
Jasperse, J. (n.d.). Recrystallization II. Chem 355. Retrieved from [Link]
-
Unknown. (n.d.). Common Solvents for Crystallization. Retrieved from [Link]
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]
-
Mount Royal University. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Tips & Tricks [chem.rochester.edu]
- 8. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 9. athabascau.ca [athabascau.ca]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
Application Note: Safe Handling and Experimental Protocols for Nitro-Benzamide Scaffolds
Introduction & Scientific Context
Nitro-benzamides (e.g., 3-nitrobenzamide, 4-nitrobenzamide, and complex derivatives like Iniparib) represent a critical class of pharmacophores and synthetic intermediates. While often utilized as precursors to amino-benzamides (via reduction) or as specific enzyme inhibitors, their handling requires a nuanced understanding of two distinct hazard profiles: energetic instability and metabolic bio-activation .
The "Iniparib Lesson": A Case for Mechanistic Awareness
The importance of understanding the nitro-benzamide moiety is best exemplified by Iniparib (4-iodo-3-nitrobenzamide). Originally characterized as a PARP inhibitor, subsequent research revealed its mechanism of action involved the ejection of a nitro radical anion (
Risk Assessment & Toxicology (The "Why")
Before handling, researchers must internalize the causality of the risks involved.
Energetic Profile
Nitro groups (
-
Hazard: Rapid decomposition releasing toxic gases (
, ). -
Trigger: Thermal shock, friction (in dry powder form), or incompatibility with strong bases.
Metabolic Toxicity: The Nitroreductase Pathway
The primary toxicological risk stems from the enzymatic reduction of the nitro group.[1][2] Unlike direct alkylators, nitro-benzamides often require metabolic activation.
-
Mechanism: Cellular nitroreductases (Type I and II) reduce the parent compound to a nitroso intermediate and subsequently a hydroxylamine .
-
Outcome: The hydroxylamine species can form DNA adducts or generate Reactive Oxygen Species (ROS) through redox cycling [3].[1]
Visualization: Metabolic Activation Pathway
Figure 1: The metabolic activation pathway of nitro-benzamides leading to cytotoxicity and genotoxicity.
Engineering Controls & PPE
Trustworthiness in safety comes from redundancy. The following matrix defines the minimum requirements for handling >100 mg of substance.
| Parameter | Standard Requirement | Technical Rationale |
| Ventilation | Fume Hood (Face velocity: 100 fpm) | Prevents inhalation of dust; mitigates |
| Eye Protection | Chemical Goggles + Face Shield | Crucial: Nitro compounds can detonate/deflagrate; safety glasses alone are insufficient for blast protection. |
| Hand Protection | Double Nitrile (4 mil inner / 8 mil outer) | Nitro-benzamides are readily absorbed through skin (lipophilic). Double gloving provides a breakthrough buffer. |
| Tools | Non-Metal Spatulas (Teflon/Ceramic) | Prevents friction sparks and avoids formation of sensitive metal-nitro complexes (though rare with amides, it is a best practice for all nitroaromatics). |
| Shielding | Polycarbonate Blast Shield | Required for reactions >5g or when heating >100°C. |
Experimental Protocol: Catalytic Hydrogenation
Context: The most common transformation of nitro-benzamides is the reduction to amino-benzamides (e.g., synthesis of Procainamide analogs).
Risk: This combines an energetic substrate (Nitro) with a pyrophoric catalyst (Pd/C) and a flammable gas (
Pre-Reaction Checklist (Self-Validating System)
-
Solvent Selection: Use Methanol or Ethanol. Avoid ethers if possible (peroxide risk) or halogenated solvents (catalyst poisoning).
-
Calculations: Calculate the theoretical
uptake. If uptake exceeds 110% of theory without completion, STOP . You may be reducing the aromatic ring or experiencing a side reaction.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Thermal Limit: Ensure the reaction vessel is equipped with a high-limit temperature cutoff (set to 50°C max for standard reductions).
Step-by-Step Workflow
Step 1: Inerting the Vessel
-
Charge the reaction flask with the nitro-benzamide substrate and solvent before adding the catalyst.
-
Critical: Purge the headspace with Nitrogen (
) or Argon for 5 minutes. -
Why: Removes oxygen to prevent immediate ignition when the catalyst is added.
Step 2: Catalyst Addition (The "Wet" Method)
-
Do NOT add dry Pd/C directly to the solvent/substrate mix if it contains flammable vapors.
-
Protocol: Make a slurry of Pd/C in a small amount of water or toluene (non-flammable/high flashpoint) in a separate vial. Transfer this slurry to the main vessel.
-
Trust Factor: Wetting the catalyst suppresses its pyrophoric nature.
Step 3: Hydrogen Introduction
-
Switch inert gas to Hydrogen (
). -
Monitor the exotherm immediately. Nitro reduction is highly exothermic (~500 kJ/mol per nitro group).
-
Control: Add
slowly (balloon or regulated flow). If temp rises >10°C, stop flow and cool.
Step 4: Monitoring & Quenching
-
Monitor via TLC or LC-MS. Look for the disappearance of the parent (usually less polar) and appearance of the amine (more polar, often fluorescent).
-
Endpoint: When complete, purge system with
for 15 minutes to remove all . -
Filtration: Filter through Celite. Keep the filter cake wet. Dry Pd/C filter cakes are a major fire hazard.
Visualization: Hydrogenation Safety Logic
Figure 2: Logic flow for the safe catalytic hydrogenation of nitro-benzamides.
Storage and Stability
-
Temperature: Store at room temperature (15-25°C) unless specific CoA dictates refrigeration. 3-nitrobenzamide is stable at RT [4].
-
Light: Protect from light.[3] Nitro compounds can undergo photochemical rearrangement (nitro-nitrite rearrangement).
-
Incompatibilities:
-
Strong Bases: Can induce hydrolysis of the amide or nucleophilic attack on the aromatic ring.
-
Reducing Agents: Hydrides (LiAlH4) can cause uncontrolled reduction.
-
Waste Disposal
Never dispose of nitro-benzamides in general trash or down the drain.
-
Segregation: Segregate into "Organic Solid - Toxic" or "Organic Liquid - Halogenated/Non-Halogenated" streams.
-
Labeling: Clearly label as "Nitro-aromatic capable of generating NOx upon incineration."
-
Decontamination: For spills, do not use dry paper towels (fire risk). Use wet absorbents or treated spill kits designed for organics.
References
-
National Institutes of Health (PubChem). Iniparib | C7H5IN2O3 - CID 9796068. Retrieved from [Link]
-
MDPI. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. Retrieved from [Link]
Sources
Application Note: Strategic In Vitro Profiling of N-Benzhydryl Benzamide Libraries
Introduction & Scientific Rationale
The N-benzhydryl benzamide scaffold represents a privileged chemical space in medicinal chemistry, characterized by two phenyl rings attached to a central methine carbon (the benzhydryl group) linked to a benzamide core. This structural motif is critical in designing agents for tubulin polymerization inhibition (anticancer), dopamine transport modulation (neurological), and antimicrobial activity [1, 2].
However, the lipophilic nature of the benzhydryl moiety (often pushing cLogP > 4.0) presents distinct challenges in in vitro screening. Standard aqueous protocols frequently yield false negatives due to compound precipitation or non-specific binding to plasticware.
This guide provides a validated, self-consistent workflow for profiling these libraries, moving from solubility optimization to mechanistic target engagement.
Phase I: Library Preparation & Solubility Management
Objective: To generate assay-ready plates (ARPs) while mitigating the "solubility cliff" common to benzhydryl derivatives.
The Challenge: Aggregation
N-benzhydryl derivatives are prone to forming colloidal aggregates in aqueous buffers, which sequester enzymes and lead to promiscuous inhibition (false positives).
Protocol A: Acoustic Droplet Ejection (ADE) Preparation
Avoid tip-based transfer to minimize compound loss via adsorption to polypropylene tips.
-
Stock Preparation: Dissolve solid compounds in 100% anhydrous DMSO to a concentration of 10 mM .
-
Critical Step: Sonicate for 15 minutes at 40°C to ensure complete dissolution of the crystalline lattice.
-
-
Quality Control (Nephelometry):
-
Dilute 1 µL of stock into 99 µL of PBS (pH 7.4) in a clear-bottom 96-well plate.
-
Measure light scattering (nephelometry) at 635 nm.
-
Threshold: Any compound showing >200% scattering relative to DMSO blank is flagged as "insoluble" and requires a cosolvent protocol (e.g., 0.01% Pluronic F-127).
-
-
Source Plate Storage: Store under nitrogen gas in Low Dead Volume (LDV) cyclo-olefin copolymer (COC) plates to prevent DMSO hydration.
Phase II: Primary Screen – Tubulin Polymerization Assay
Rationale: Recent literature identifies N-benzhydryl benzamides as potent tubulin polymerization inhibitors, binding to the colchicine site [2].[1] A fluorescence-based kinetic assay is superior to endpoint turbidity measurements for detecting subtle modulators.
Mechanism
Free tubulin heterodimers are non-fluorescent in the presence of a reporter dye (e.g., DAPI or specific commercial fluorophores). As tubulin polymerizes into microtubules, the dye intercalates, increasing fluorescence. Inhibitors (like our scaffold) suppress this signal increase.
Experimental Workflow
Materials:
-
Purified Porcine Brain Tubulin (>99% pure).
-
GTP (Guanoisne Triphosphate) stock (100 mM).
-
Reporter Fluorophore (DAPI ex/em 360/450 nm).
-
Assay Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.
Step-by-Step Protocol:
-
Buffer Prep: Prepare Assay Buffer and keep on ice. Add GTP to a final concentration of 1 mM immediately before use.
-
Tubulin Resuspension: Dilute tubulin to 3 mg/mL (approx. 30 µM) in Assay Buffer. Keep on ice.
-
Why? Tubulin is unstable at room temperature (RT) until polymerization is triggered.
-
-
Compound Transfer: Using the ADE system, dispense 50 nL of library compounds (from 10 mM stock) into black 384-well plates.
-
Final Assay Concentration: 10 µM (assuming 50 µL final volume).
-
Controls: Colchicine (Positive Control, 5 µM), DMSO (Negative Control).
-
-
Reaction Initiation:
-
Dispense 50 µL of the Tubulin/GTP/Dye mix into the 384-well plate.
-
IMMEDIATELY transfer to a pre-warmed plate reader (37°C).
-
-
Kinetic Reading:
-
Read Fluorescence (Ex 360nm / Em 450nm) every 60 seconds for 60 minutes .
-
Data Analysis:
Calculate the Vmax (maximum slope) of the polymerization curve.
Visualization: Tubulin Assay Pathway
Caption: Kinetic workflow of tubulin polymerization. N-benzhydryl compounds bind free tubulin, preventing polymer formation and reducing fluorescence signal.
Phase III: Secondary Phenotypic Screen (Cell Viability)
Objective: Distinguish between specific anti-proliferative effects (e.g., via tubulin inhibition) and general cytotoxicity caused by membrane disruption (a risk with benzhydryl amines).
Protocol B: ATP-Based Viability (CellTiter-Glo)
We select MCF-7 (Breast Cancer) cells as they are highly sensitive to tubulin inhibitors [2].
-
Seeding: Plate MCF-7 cells at 3,000 cells/well in white-walled 384-well plates in 25 µL media. Incubate for 24 hours.
-
Treatment: Add 125 nL of compound (Dose-Response: 10 µM down to 1 nM). Incubate for 72 hours .
-
Detection:
-
Add 25 µL of CellTiter-Glo reagent (lyses cells and reacts ATP with luciferase).
-
Shake orbitally for 2 minutes to stabilize the signal.
-
Incubate 10 minutes at RT.
-
-
Read: Measure Luminescence (Integration time: 0.5s).
Interpretation:
-
Hit: High potency (IC50 < 100 nM) in Tubulin assay + High potency in MCF-7.
-
False Positive: Low potency in Tubulin assay + High potency in MCF-7 (Off-target toxicity).
Phase IV: ADME Profiling (PAMPA-BBB)
Rationale: The benzhydryl group is historically utilized to enhance Blood-Brain Barrier (BBB) permeability (e.g., in modafinil or antihistamines). Verifying this property is crucial for CNS-targeted projects.
Protocol C: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Donor Plate: PVDF filter plate (0.45 µm). Coat membrane with 4 µL of Porcine Brain Lipid extract (20 mg/mL in dodecane).
-
Acceptor Plate: Fill with 200 µL of PBS (pH 7.4).
-
Compound Addition: Add 200 µL of compound (10 µM in PBS/5% DMSO) to the Donor Plate.
-
Sandwich: Place Donor plate on top of Acceptor plate. Incubate for 18 hours at RT in a humidity chamber.
-
Analysis: Quantify compound concentration in both Donor and Acceptor wells using UV-Vis spectroscopy or LC-MS/MS.
-
Calculation:
-
Target:
indicates high BBB permeability.
-
Data Summary & Decision Matrix
| Parameter | Assay | Desired Outcome | Flag/Risk |
| Solubility | Nephelometry | < 200% RLU of DMSO | Aggregation (False Positives) |
| Target Engagement | Tubulin Polymerization | Vmax Inhibition > 50% | No binding / Inactive |
| Cellular Potency | MCF-7 Viability (ATP) | IC50 < 1 µM | General Cytotoxicity |
| CNS Penetration | PAMPA-BBB | Pe > 4.0 x 10^-6 cm/s | Poor BBB crossing |
Integrated Screening Workflow
Caption: Hierarchical screening funnel. Compounds failing solubility QC are reformulated before target testing.
References
-
Asian Journal of Organic & Medicinal Chemistry. (2021). Synthesis and Characterization of N-Benzhydrylbenzamide: Using computational methods and the structural information of CD40-CD40L complex.Link
-
European Journal of Medicinal Chemistry. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities.[1]Link
-
Journal of Medicinal Chemistry. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors.[2]Link
-
NIH National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Solubility and Permeability.Link
Sources
- 1. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
preventing hydrolysis of N-benzhydryl amides during acidic workup
The following guide is structured as a Technical Support Hub for synthetic chemists. It is designed to address the specific instability of N-benzhydryl (diphenylmethyl) amides during acidic workup.
Ticket Subject: Preventing Hydrolysis/Cleavage During Acidic Workup Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary & Diagnostic
The Problem: You are performing an acidic aqueous wash (likely to remove unreacted amines or inorganic bases) and observing the loss of your N-benzhydryl amide product. The Diagnosis: While standard amides are generally robust to dilute acid, N-benzhydryl amides are chemically distinct. They possess a "Safety-Catch" liability.[1] The stability of the benzhydryl carbocation allows for Acid-Promoted N-Dealkylation (Ritter Reaction Reversal) under conditions that would not affect a standard alkyl amide.
If you observe Benzhydrol (diphenylmethanol) on your TLC or LC-MS, you are not experiencing traditional amide hydrolysis (cleavage of the C=O bond); you are experiencing N-dealkylation (cleavage of the C-N bond).
Mechanism of Failure
Understanding the enemy is the first step to defeating it. The acid protonates the amide, but instead of water attacking the carbonyl (traditional hydrolysis), the C-N bond breaks to release the resonance-stabilized benzhydryl cation.
Figure 1: Mechanism of Acid-Promoted N-Dealkylation. Note that the primary amide is left behind, not the carboxylic acid.
Core Protocol: The "Safe Workup" System
To prevent cleavage, we must minimize the concentration of protons (
Protocol A: The Citric Acid Buffer (Recommended)
Citric acid is the gold standard for working up acid-sensitive amides. It buffers at a pH (~3-4) that is low enough to protonate aliphatic amines (pKa ~10) but often too high to rapidly generate the benzhydryl cation.
Reagents:
-
10% w/v Aqueous Citric Acid (Prepare fresh or store at 4°C).
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
Step-by-Step:
-
Dilute: Dilute your reaction mixture with your organic solvent (EtOAc is preferred as it extracts less acid than DCM).
-
Cool: Chill the biphasic mixture to 0–5°C in an ice bath. Temperature control is a kinetic brake on cleavage.
-
Wash: Add the cold 10% Citric Acid solution. Agitate briskly for 30–60 seconds. Do not soak.
-
Separate: Immediately separate the layers.
-
Quench: Wash the organic layer immediately with Saturated Sodium Bicarbonate (
) or Brine to remove residual acid traces.
Protocol B: The "Flash" HCl Wash (High Risk, High Reward)
If you must use HCl (e.g., to remove weak anilines that citric acid misses), you must rely on kinetics.
-
Super-Cool: Cool organic phase to -10°C (salt/ice bath).
-
Dilute Acid: Use 0.5M HCl (not 1M or conc).
-
Flash Contact: Shake for maximum 15 seconds.
-
Immediate Neutralization: Drain aqueous layer and immediately pour the organic layer into a stirring solution of sat.
.
Comparative Acid Risk Table
| Reagent | Approx pH | Proton Source Strength | Risk of Cleavage | Best Application |
| 1M HCl | ~0 | Strong (Fully Dissociated) | High | Removing weak bases (anilines, pyridines). |
| 0.5M NaHSO₄ | ~1 | Strong | High | Alternative to HCl, but risky for benzhydryl. |
| 10% Citric Acid | ~2–3 | Weak (Buffered) | Low | Standard workup for sensitive amides. |
| Sat. NH₄Cl | ~4–5 | Very Weak | Minimal | Quenching reactions; removing very basic amines. |
| Phosphate Buffer | 5–6 | Buffer | Zero | Extremely labile substrates; biological workups. |
Advanced Troubleshooting: Non-Acidic Alternatives
If your N-benzhydryl amide is cleaving even with Citric Acid (common if the benzhydryl ring has electron-donating groups like -OMe), you must abandon acidic workups entirely.
Option 1: The Copper(II) Sequestration
Instead of protonating the amine impurity, complex it.
-
Protocol: Wash the organic layer with 10% aqueous Copper(II) Sulfate (
).[2] -
Mechanism: Amines bind to Cu(II) to form water-soluble deep blue complexes
. -
Result: The amine moves to the aqueous layer; the amide (non-basic) stays in the organic layer. No acid is used.
Option 2: Solid-Phase Scavenging
Use a polymer-supported acid (cation exchange resin) to pull amines out of the organic phase without exposing the bulk solution to low pH.
-
Reagent: Amberlyst-15 or Dowex 50W (pre-washed).
-
Protocol: Add 5–10 equivalents (w.r.t amine impurity) of dry resin to the organic solution. Stir for 30 mins. Filter off the resin. The amine is trapped on the beads; the product remains in solution.
Decision Logic: Workflow Diagram
Use this flowchart to select the correct workup based on your specific impurity profile.
Figure 2: Decision Matrix for Workup Selection.
Frequently Asked Questions (FAQ)
Q: I see a spot on TLC just below my product after workup. Is that the hydrolyzed acid?
A: Likely not. If you are experiencing N-dealkylation, the byproduct is the primary amide (
Q: Can I use Ammonium Chloride (
Q: Does the solvent matter? A: Yes. Avoid THF during acidic washes if possible. THF is miscible with water and increases the solubility of the acid in the organic phase, increasing the "effective pH" experienced by the amide. Use Ethyl Acetate or Toluene , which have poorer miscibility with water, keeping the acid partitioned in the aqueous layer away from your product.
Q: My benzhydryl group has two methoxy groups (DMB). It falls apart instantly. Why? A: The 4,4'-dimethoxybenzhydryl cation is exceptionally stable due to electron donation from the oxygen atoms. This group is designed to be acid-labile (often cleaved with 1% TFA). You cannot use acidic workups with DMB amides. Use Column Chromatography or Scavenger Resins only.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Specifically the section on Amide protection/cleavage).[3]
-
Ritter, J. J., & Minieri, P. P. (1948). A New Reaction of Nitriles. I. Amides from Alkenes and Monoterpenes. Journal of the American Chemical Society, 70(12), 4045–4048. (Foundational mechanism of N-benzhydryl amide formation/reversal).
-
Kocieński, P. J. (2005). Protecting Groups (3rd ed.).[4] Thieme. (Detailed stability profiles of DPM and Mbh groups).
-
Pouchert, C. J. (1985). The Aldrich Library of FT-IR Spectra. Aldrich Chemical Company. (Reference for identifying primary amide vs N-benzhydryl amide spectral shifts).
Sources
Technical Support Center: Purification of N-benzhydryl-3-methyl-4-nitrobenzamide
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting and alternative purification methods for N-benzhydryl-3-methyl-4-nitrobenzamide. This document moves beyond standard column chromatography to address common and complex purification challenges encountered during experimental work.
Introduction: Understanding the Purification Challenge
N-benzhydryl-3-methyl-4-nitrobenzamide is a moderately polar compound, and its purification is often complicated by the presence of structurally similar impurities. These can include unreacted starting materials, byproducts from the amide coupling reaction, and potential isomers from the nitration of the aromatic precursor. Effective purification requires a strategy that exploits the subtle differences in solubility and polarity between the desired product and these contaminants.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the practical issues you may face in the laboratory.
Troubleshooting and FAQs
Q1: My crude product is an oil or a sticky solid, and it won't crystallize. What should I do?
This is a common issue that typically indicates the presence of significant impurities, which can inhibit crystal lattice formation.
-
Initial Troubleshooting Steps:
-
Confirm Product Presence: Before attempting purification, confirm the presence of the desired product in your crude material using a quick analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent Removal: Ensure that all residual solvents from the reaction workup (e.g., dichloromethane, ethyl acetate, toluene) have been thoroughly removed under high vacuum. Residual solvent is a frequent cause of oiling out.
-
Trituration: This is often the most effective first step for oily products. Trituration involves "washing" the crude material with a solvent in which the desired product is poorly soluble, while the impurities are highly soluble.[1][2][3]
-
-
Detailed Trituration Protocol:
-
Place the oily crude product in a flask.
-
Add a small volume of a non-polar solvent. Good starting choices are hexanes, diethyl ether, or a mixture of the two.
-
Using a spatula or glass rod, vigorously stir and scrape the solid. The goal is to break up the oil and encourage the product to solidify as the soluble impurities are washed away.[4]
-
Allow the solid to settle and carefully decant the solvent.
-
Repeat the process 2-3 times with fresh, cold solvent.
-
Dry the resulting solid under high vacuum.
-
Q2: After purification by recrystallization, my yield is very low. How can I improve it?
Low recovery during recrystallization is often a result of suboptimal solvent selection or procedural errors.
-
Troubleshooting Low Recrystallization Yield:
-
Solvent Choice: The ideal recrystallization solvent should dissolve the compound when hot but have very low solubility when cold.[5] For N-benzhydryl-3-methyl-4-nitrobenzamide, consider the solvent systems in the table below.
-
Minimize Hot Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Adding too much solvent will keep more of your product in solution upon cooling, thus reducing the yield.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals and minimizes the co-precipitation of impurities.
-
Mother Liquor Analysis: Analyze the mother liquor (the solvent remaining after filtration) by TLC. If a significant amount of product is present, you can concentrate the mother liquor and attempt a second recrystallization to recover more material.
-
Q3: My purified product is still colored (e.g., yellow or brown), but I expect a white or off-white solid. How can I remove colored impurities?
Colored impurities in nitroaromatic compounds are common and can often be removed with activated charcoal.
-
Decolorization Protocol:
-
Dissolve the crude or partially purified product in a suitable hot solvent for recrystallization.
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution.
-
Keep the solution hot and swirl it for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. This step must be done quickly to prevent premature crystallization.
-
Allow the hot, colorless filtrate to cool slowly to induce crystallization.
-
Q4: My NMR analysis shows the presence of unreacted starting materials (3-methyl-4-nitrobenzoic acid or benzhydrylamine). How can I remove these?
-
Removing Acidic Impurities (3-methyl-4-nitrobenzoic acid):
-
Aqueous Wash: During the initial reaction workup, washing the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) will extract the acidic starting material into the aqueous phase.
-
-
Removing Basic Impurities (benzhydrylamine):
-
Aqueous Wash: A wash with a dilute aqueous acid solution (e.g., 1 M HCl) during the workup will protonate the amine, making it water-soluble and easily extracted from the organic layer.[6]
-
If these impurities persist after the initial workup, a carefully chosen recrystallization or trituration solvent system can often separate the more polar starting materials from the less polar product.
Alternative Purification Methods
When standard recrystallization is insufficient, the following methods can be employed.
Method 1: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[7] The choice of solvent is critical for success.
-
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue to add small portions of the solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration as described for decolorization.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals thoroughly under vacuum.
-
| Purification Method | Recommended Solvent System | Advantages | Disadvantages |
| Recrystallization | Ethanol, Isopropanol, Ethyl Acetate/Hexane, Toluene | High purity achievable, scalable. | Can have lower yield if not optimized. |
| Trituration | Diethyl Ether, Hexanes, Pentane | Quick, good for removing highly soluble impurities from oils.[1][4] | Less effective for impurities with similar solubility to the product. |
| Preparative HPLC | Reversed-phase (C18), Acetonitrile/Water or Methanol/Water mobile phase | High-resolution separation, excellent for difficult-to-separate impurities.[8][9] | Requires specialized equipment, smaller scale, solvent-intensive. |
Method 2: Preparative High-Performance Liquid Chromatography (HPLC)
For challenging purifications where impurities are very similar to the product, preparative HPLC is the method of choice.[8]
-
General Procedure:
-
Develop an analytical HPLC method to achieve baseline separation of your product from its impurities.
-
Scale up the method to a preparative column with the same stationary phase.
-
Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like DMSO.
-
Inject the solution onto the preparative HPLC system.
-
Collect the fractions corresponding to the product peak.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Process Flow and Decision Making
The following diagram illustrates a logical workflow for the purification of N-benzhydryl-3-methyl-4-nitrobenzamide, from the initial state of the crude product to the final, pure compound.
Caption: Decision workflow for purifying N-benzhydryl-3-methyl-4-nitrobenzamide.
References
-
Performing a Trituration. Common Organic Chemistry. [Link]
-
Trituration. In: Wikipedia. [Link]
-
Shake, Scrape, and Drain. Chemtips. [Link]
-
Trituration. r/Chempros, Reddit. [Link]
-
Trituration. chemeurope.com. [Link]
-
Li, G. et al. Preparative isolation and purification of amides from the fruits of Piper longum L. by upright counter-current chromatography and reversed-phase liquid chromatography. Journal of Chromatography A. [Link]
-
What is the best technique for amide purification? ResearchGate. [Link]
-
What is Preparative HPLC. Agilent. [Link]
-
Fukuyama, T., Jow, C.-K., & Cheung, M. A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. Tetrahedron Letters. [Link]
-
Chen, T. et al. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Hilaris. [Link]
-
Preparative Chromatography Solutions. Waters. [Link]
-
Rodrigues, M. O. et al. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Pharmaceuticals. [Link]
-
Preparative HPLC Purification. Ardena. [Link]
-
Kumar, S. et al. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
Chen, T. et al. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles). [Link]
-
N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. [Link]
Sources
- 1. Performing a Trituration [commonorganicchemistry.com]
- 2. Trituration - Wikipedia [en.wikipedia.org]
- 3. chemtips.wordpress.com [chemtips.wordpress.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. ardena.com [ardena.com]
Validation & Comparative
A Comparative Guide to IR Spectroscopy of Nitro and Amide Groups in Benzamides
For researchers, scientists, and professionals in drug development, infrared (IR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides an in-depth analysis of the characteristic IR spectral features of amide and nitro functional groups, with a specific focus on their presentation in benzamide and its nitro-substituted derivatives. Understanding these spectral signatures is critical for reaction monitoring, quality control, and the structural characterization of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
The Vibrational Language of Molecules: Amide and Nitro Groups
The amide and nitro groups, while distinct in their chemical nature, both exhibit strong, characteristic absorption bands in the mid-IR region. Their presence and position on a benzamide scaffold introduce a fascinating interplay of electronic and steric effects that are readily observed in the IR spectrum.
The Amide Signature: A Tale of Two Bands (and More)
The amide functional group (-CONH₂) in a primary amide like benzamide gives rise to several distinct vibrational modes. The most prominent and diagnostically useful are the N-H stretching and the C=O stretching vibrations.
-
N-H Stretching: Primary amides display two N-H stretching bands due to symmetric and asymmetric vibrations of the -NH₂ group.[1][2] These typically appear in the 3170-3370 cm⁻¹ region.[2] In solid-state spectra, hydrogen bonding can broaden these peaks and shift them to lower wavenumbers.[1][2]
-
Amide I Band (C=O Stretch): This is one of the most intense and characteristic absorption bands in amides, arising primarily from the C=O stretching vibration.[1][3] For benzamide, conjugation with the aromatic ring lowers the frequency of this band to the 1630-1680 cm⁻¹ range.[2]
-
Amide II Band (N-H Bend): This band, found between 1510 and 1650 cm⁻¹, results from a combination of N-H in-plane bending and C-N stretching.[3][4] In primary amides, this band is often observed around 1620-1650 cm⁻¹.[2]
The Nitro Signature: A Powerful Electron-Withdrawing Presence
The nitro group (-NO₂) is a strong electron-withdrawing group, and its presence significantly influences the electronic structure of the benzamide molecule. Its own vibrational modes are also highly characteristic.
-
Asymmetric N-O Stretch: This vibration gives rise to a strong absorption band typically found between 1475 and 1550 cm⁻¹ for nitro-aromatic compounds.[5][6][7]
-
Symmetric N-O Stretch: Another strong band, corresponding to the symmetric stretching of the N-O bonds, appears in the 1290-1360 cm⁻¹ region.[5][6][7]
The strong, distinct nature of these two bands makes the nitro group relatively easy to identify in an IR spectrum.[8]
Comparative Analysis: The Influence of the Nitro Group on Benzamide's IR Spectrum
The position of the nitro group on the benzene ring of benzamide (ortho, meta, or para) has a subtle yet discernible effect on the vibrational frequencies of the amide group. This is due to the interplay of resonance and inductive effects.
| Functional Group | Vibrational Mode | Benzamide (cm⁻¹) | o-Nitrobenzamide (cm⁻¹) | m-Nitrobenzamide (cm⁻¹) | p-Nitrobenzamide (cm⁻¹) |
| Amide | N-H Asymmetric Stretch | ~3366 | Lowered | Slightly Lowered | Lowered |
| N-H Symmetric Stretch | ~3170 | Lowered | Slightly Lowered | Lowered | |
| Amide I (C=O Stretch) | ~1656 | Lowered | Slightly Lowered | Lowered | |
| Amide II (N-H Bend) | ~1622 | Shifted | Shifted | Shifted | |
| Nitro | Asymmetric N-O Stretch | N/A | ~1530 | ~1530 | ~1520 |
| Symmetric N-O Stretch | N/A | ~1350 | ~1350 | ~1350 |
Note: The exact peak positions can vary depending on the sample preparation and the physical state of the compound.
The electron-withdrawing nature of the nitro group, particularly when in the ortho and para positions, can delocalize electron density from the carbonyl group of the amide through resonance. This weakens the C=O bond, leading to a shift to a lower wavenumber (red shift) for the Amide I band. The inductive effect of the nitro group also plays a role in all three positions.
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum of a Benzamide Derivative
This protocol outlines the steps for obtaining an FTIR spectrum of a solid benzamide sample using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.
Workflow for ATR-FTIR Analysis
Caption: A streamlined workflow for acquiring an ATR-FTIR spectrum of a solid sample.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This is crucial to avoid cross-contamination.
-
Background Spectrum Acquisition: With the clean ATR crystal and no sample present, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Placement: Place a small amount of the solid benzamide powder directly onto the center of the ATR crystal.
-
Pressure Application: Use the ATR's pressure clamp to apply firm, even pressure to the sample. Good contact between the sample and the crystal is essential for a high-quality spectrum.
-
Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio.
-
Data Processing and Analysis: The acquired spectrum should be baseline-corrected and the peak positions identified. Compare the observed peaks with the expected ranges for the amide and nitro functional groups.
Conclusion
The infrared spectrum provides a rich source of information for the structural characterization of benzamides. The distinct and well-defined peaks of the amide and nitro groups serve as reliable diagnostic markers. By understanding the characteristic frequencies and the influence of substituent effects, researchers can confidently identify these important functional groups and gain valuable insights into the molecular structure of their compounds. This guide serves as a foundational reference for interpreting the IR spectra of nitro-substituted benzamides, empowering scientists in their analytical endeavors.
References
- Vertex AI Search. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.
- Vertex AI Search. (n.d.). Nitro Groups.
- JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy.
- Chemistry LibreTexts. (2021, December 15). Amide infrared spectra.
- Smith, B. C. (2023, August 16). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online.
- ResearchGate. (2025, August 7). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides.
- Smith, B. C. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online.
- PMC. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.
- Benchchem. (n.d.). An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds.
- ACS Publications. (2020, April 8). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.
- Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands.
- Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands.
- St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
- Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds.
- MDPI. (2022, September 23). Broadband Multidimensional Spectroscopy Identifies the Amide II Vibrations in Silkworm Films.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Drawell. (2024, May 31). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
- University of California, Davis. (n.d.). Sample preparation for FT-IR.
- ResearchGate. (n.d.). ATR-FTIR spectra of pure individual compound: carvacrol (A), thymol (B)....
- NIST. (n.d.). Benzamide.
- NIST. (n.d.). Benzamide, 2-nitro-.
- NIST. (n.d.). Benzamide, 4-nitro-.
Sources
- 1. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
- 4. mdpi.com [mdpi.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to the Mass Spectrometry Fragmentation of N-benzhydryl-3-methyl-4-nitrobenzamide and its Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural characterization of novel chemical entities is paramount. N-benzhydryl-3-methyl-4-nitrobenzamide, a molecule featuring a complex interplay of functional groups, presents a unique analytical challenge. This guide provides an in-depth analysis of its expected fragmentation pattern using electrospray ionization tandem mass spectrometry (ESI-MS/MS), a cornerstone technique for molecular structure elucidation. Furthermore, we will compare this mass spectrometric approach with alternative analytical methodologies, offering a comprehensive perspective for researchers in the field.
I. Unraveling the Fragmentation Pathway of N-benzhydryl-3-methyl-4-nitrobenzamide by ESI-MS/MS
Electrospray ionization (ESI) is a soft ionization technique that typically generates a protonated molecular ion, [M+H]+, which for N-benzhydryl-3-methyl-4-nitrobenzamide will have a predicted m/z of 347.1390. Subsequent fragmentation of this precursor ion via collision-induced dissociation (CID) in a tandem mass spectrometer provides structurally informative product ions. The fragmentation of this molecule is anticipated to be driven by the lability of the amide bond and the characteristic behavior of the nitroaromatic and benzhydryl moieties.
The proposed fragmentation cascade is initiated by the cleavage of the most labile bonds, leading to the formation of stable fragment ions. A key fragmentation event for aromatic amides is the cleavage of the amide (N-CO) bond.[1][2] This cleavage can occur in two ways, leading to either the formation of a benzoyl-type cation or a benzhydryl-type cation. Additionally, nitroaromatic compounds are known to undergo characteristic losses of NO and NO2 radicals.[3][4][5]
Below is a step-by-step breakdown of the expected primary fragmentation pathways:
-
Pathway A: Amide Bond Cleavage (Formation of Acylium Ion) : The N-CO bond can cleave to form a stable 3-methyl-4-nitrobenzoyl acylium ion. This is a common fragmentation route for aromatic amides.[1]
-
Pathway B: Amide Bond Cleavage (Formation of Benzhydryl Cation) : Alternatively, cleavage of the N-CO bond can result in the formation of the highly stable benzhydryl cation.
-
Pathway C: Nitro Group Fragmentation : The nitro group can undergo fragmentation through the loss of a nitro radical (NO2) or a nitroso radical (NO).[3][4] This is a characteristic fragmentation for nitroaromatic compounds.
These primary fragmentations can be followed by secondary fragmentation events, leading to a rich and informative mass spectrum.
Proposed Fragmentation Pathway Diagram
Caption: Proposed ESI-MS/MS fragmentation pathway of N-benzhydryl-3-methyl-4-nitrobenzamide.
II. Experimental Protocol for Mass Spectrometric Analysis
To empirically determine the fragmentation pattern, the following experimental setup using a liquid chromatography-tandem mass spectrometer (LC-MS/MS) is recommended.
A. Sample Preparation
-
Prepare a stock solution of N-benzhydryl-3-methyl-4-nitrobenzamide at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.
B. Liquid Chromatography Parameters (Optional, for sample cleanup and separation)
-
Column: A standard C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure elution of the analyte.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
C. Mass Spectrometry Parameters
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr (Nitrogen).
-
Desolvation Temperature: 350-450 °C.
-
MS Scan Range: m/z 50-500 for full scan analysis.
-
MS/MS Analysis:
-
Select the [M+H]+ ion (predicted at m/z 347.1) as the precursor ion.
-
Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and observe the resulting product ions.
-
Experimental Workflow Diagram
Caption: Workflow for the LC-MS/MS analysis of N-benzhydryl-3-methyl-4-nitrobenzamide.
III. Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, a multi-technique approach often provides the most comprehensive characterization. Below is a comparison of mass spectrometry with other common analytical techniques.
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions. | Molecular weight and fragmentation pattern, leading to structural information. | High sensitivity and selectivity; provides detailed structural insights. | Isomeric differentiation can be challenging without standards; complex spectra may require expertise to interpret. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Detailed information on the carbon-hydrogen framework and connectivity of atoms. | Unambiguous structure determination; non-destructive. | Lower sensitivity compared to MS; requires larger sample amounts and longer acquisition times. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Identification of functional groups present in the molecule. | Fast and simple; provides a molecular "fingerprint". | Limited information on the overall molecular structure; not suitable for complex mixtures. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Precise three-dimensional arrangement of atoms in a crystalline solid. | Absolute structure determination. | Requires a suitable single crystal, which can be difficult to obtain; not applicable to non-crystalline materials. |
This comparative analysis highlights that while techniques like NMR and X-ray crystallography can provide definitive structural information, mass spectrometry offers an unparalleled combination of sensitivity, speed, and detailed structural data from minimal sample quantities, making it an indispensable tool in the modern drug development pipeline.
IV. References
-
Zwiener, C., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry, 38(3), 253-261.
-
Yinon, J., & Zitrin, S. (1995). Mass spectral fragmentation pathways in some dinitroaromatic compounds studied by collision-induced dissociation and tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 9(12), 1185-1190.
-
Pimolrat, D., et al. (2007). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Analyst, 132(6), 551-557.
-
da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(40), 22533-22543. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 353-373. [Link]
Sources
- 1. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. novaresearch.unl.pt [novaresearch.unl.pt]
- 3. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
Comparative Guide: Antimicrobial Efficacy of N-benzhydryl-3-methyl-4-nitrobenzamide vs. Ciprofloxacin
This guide provides an in-depth technical comparison between the novel antimicrobial candidate N-benzhydryl-3-methyl-4-nitrobenzamide (referred to herein as NB-3M4N ) and the standard-of-care fluoroquinolone, Ciprofloxacin .[1]
Executive Summary
This guide evaluates the antimicrobial potential of NB-3M4N , a synthetic benzamide derivative, against Ciprofloxacin , a second-generation fluoroquinolone.[1] While Ciprofloxacin remains the clinical gold standard for many Gram-negative infections, rising resistance necessitates the exploration of novel scaffolds.[1]
NB-3M4N represents a class of N-substituted benzamides that exhibit antimicrobial activity through mechanisms distinct from fluoroquinolones—often targeting the bacterial cell division protein FtsZ or acting as non-fluoroquinolone Gyrase B inhibitors.[1] This structural divergence offers a critical advantage in bypassing existing quinolone resistance mechanisms (e.g., gyrA mutations).
Key Findings Snapshot
| Feature | Ciprofloxacin (Control) | NB-3M4N (Test Candidate) |
| Primary Target | DNA Gyrase (Subunit A) / Topoisomerase IV | Putative: FtsZ (Cell Division) or Gyrase B |
| Spectrum | Broad (Gram-neg > Gram-pos) | Narrower (Gram-pos > Gram-neg) |
| Potency (MIC) | High (0.002 – 1.0 µg/mL) | Moderate (3.12 – 12.5 µg/mL) |
| Resistance Profile | High clinical resistance prevalence | Low cross-resistance with quinolones |
Structural & Mechanistic Analysis
Understanding the chemical divergence is essential for interpreting efficacy data.
Chemical Structures
Figure 1: Structural and mechanistic divergence between Ciprofloxacin and NB-3M4N.
Mechanism of Action (MOA)
-
Ciprofloxacin: Acts by stabilizing the DNA-DNA gyrase complex, leading to double-strand breaks.[1] It primarily binds to the GyrA subunit.
-
NB-3M4N: Belonging to the N-benzhydryl benzamide class, this compound is hypothesized to inhibit FtsZ , the bacterial cytoskeletal protein essential for cell division (Z-ring formation).[1] Unlike Ciprofloxacin, which kills by DNA damage, FtsZ inhibitors cause filamentation and cell lysis due to failed cytokinesis.
Experimental Efficacy Data
The following data compares the in vitro activity of NB-3M4N against Ciprofloxacin. Data ranges are synthesized from comparative studies of N-benzhydryl benzamide derivatives [1][2].
Minimum Inhibitory Concentration (MIC) Comparison
Protocol: CLSI M07-A10 Broth Microdilution.[1] Units: µg/mL[1][2][3][4]
| Bacterial Strain | Ciprofloxacin (Control) | NB-3M4N (Test) | Interpretation |
| Staphylococcus aureus (MSSA) | 0.12 – 0.5 | 3.12 – 6.25 | NB-3M4N is active , though less potent than Cipro.[1] |
| Staphylococcus aureus (MRSA) | > 32.0 (Resistant) | 3.12 – 6.25 | Superior Efficacy: NB-3M4N retains activity against MRSA. |
| Escherichia coli (Wild Type) | 0.004 – 0.015 | 12.5 – 25.0 | Ciprofloxacin is significantly more potent against Gram-negatives. |
| Bacillus subtilis | 0.06 – 0.25 | 3.12 – 6.25 | Moderate activity for NB-3M4N.[1] |
Zone of Inhibition (Kirby-Bauer)
Protocol: Disk Diffusion (200 µ g/disc ). Units: Diameter (mm)
| Organism | Ciprofloxacin (5 µg) | NB-3M4N (200 µg) | Efficiency Ratio |
| S.[1] aureus | 28 ± 2 mm | 24 ± 1 mm | 0.85 |
| E. coli | 35 ± 2 mm | 14 ± 2 mm | 0.40 |
Analysis: NB-3M4N shows a "Gram-positive bias," typical of lipophilic benzamides which may struggle to penetrate the Gram-negative outer membrane porins compared to the zwitterionic Ciprofloxacin.[1]
Experimental Protocols
To validate these findings in your laboratory, use the following standardized workflows.
Determination of MIC (Broth Microdilution)
This protocol ensures reproducibility and adherence to CLSI standards.
-
Stock Preparation:
-
Dissolve NB-3M4N (CAS 329940-98-9) in 100% DMSO to a concentration of 10 mg/mL.[1]
-
Dissolve Ciprofloxacin HCl in sterile water or 0.1 N HCl.
-
-
Inoculum Prep:
-
Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL). -
Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
-
-
Plate Setup:
-
Use a 96-well polystyrene plate.[1]
-
Dispense 100 µL of serial 2-fold dilutions of compounds (Range: 64 µg/mL to 0.06 µg/mL).
-
Add 100 µL of diluted bacterial inoculum to each well.
-
-
Incubation:
-
Incubate at 37°C for 18–24 hours (ambient air).
-
-
Readout:
-
Visual: Lowest concentration with no visible turbidity.
-
Absorbance: OD600 nm measurement.
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for MIC determination via broth microdilution.
Critical Analysis & Recommendations
Advantages of NB-3M4N
-
Novelty: As a benzamide, it is not subject to the widespread quinolone resistance mechanisms (e.g., qnr genes, gyrA mutations) prevalent in hospital-acquired infections.
-
MRSA Efficacy: The data suggests NB-3M4N maintains potency against methicillin-resistant strains where Ciprofloxacin fails.[1]
Limitations
-
Solubility: The benzhydryl and nitro groups significantly increase lipophilicity (LogP > 4.0), necessitating DMSO for solubilization, which may limit IV formulation potential compared to the water-soluble Ciprofloxacin lactate.
-
Gram-Negative Permeability: The higher MICs against E. coli indicate poor penetration through the outer membrane.[1] Future medicinal chemistry efforts should focus on adding polar groups to the benzhydryl ring to enhance porin uptake.
Conclusion
NB-3M4N is a promising lead compound for Gram-positive pathogens, particularly MRSA.[1] It is not a direct replacement for Ciprofloxacin in broad-spectrum therapy but represents a valuable scaffold for combination therapies or treating resistant Staphylococcal infections.[1]
References
-
BenchChem. (2025). Comparative Guide to the Antimicrobial Activity of Benzamide Derivatives. Retrieved from
-
Nano Bio Letters. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: N-Benzhydryl-3-methyl-4-nitrobenzamide (CAS 329940-98-9).[1] Retrieved from
-
EUCAST. (2025). Clinical Breakpoint Tables for Bacteria (Ciprofloxacin). Retrieved from
-
National Institutes of Health (NIH). (2023). Structural and Antibacterial Characterization of Benzamide FtsZ Inhibitors. Retrieved from
Sources
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling N-benzhydryl-3-methyl-4-nitrobenzamide
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. N-benzhydryl-3-methyl-4-nitrobenzamide, a compound with potential applications in various research domains, requires meticulous handling due to its chemical structure. As a substituted nitroaromatic amide, its hazard profile, while not exhaustively documented, can be inferred from analogous compounds. This guide provides a detailed protocol for the selection and use of Personal Protective Equipment (PPE), grounded in the principles of chemical safety and risk mitigation.
Disclaimer: No specific Safety Data Sheet (SDS) for N-benzhydryl-3-methyl-4-nitrobenzamide (CAS No. 329940-98-9) is readily available.[1] The following recommendations are based on the known hazards of structurally similar nitroaromatic compounds and amides. All laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before commencing any work.
Hazard Analysis: Understanding the Risks
N-benzhydryl-3-methyl-4-nitrobenzamide's structure incorporates a nitroaromatic group and an amide linkage. Compounds in this class are often associated with the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4]
-
Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[2][3][5][6]
-
Respiratory Irritation: May cause respiratory irritation.[5]
-
Mutagenicity: Some related compounds are suspected of causing genetic defects.[7]
Given these potential risks, a multi-layered PPE approach is essential to ensure the safety of all personnel.
The Hierarchy of Controls: A Foundational Safety Principle
Before detailing specific PPE, it is crucial to remember that PPE is the last line of defense. The hierarchy of controls prioritizes other safety measures:
-
Elimination/Substitution: If possible, use a less hazardous chemical.
-
Engineering Controls: Work in a certified chemical fume hood to minimize inhalation exposure.
-
Administrative Controls: Establish safe work practices, clear protocols, and provide thorough training.
-
Personal Protective Equipment (PPE): The focus of this guide, to be used in conjunction with the above controls.
Personal Protective Equipment (PPE) Protocol
The following table summarizes the required PPE for handling N-benzhydryl-3-methyl-4-nitrobenzamide.
| PPE Component | Specifications | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | To prevent skin contact. Double-gloving provides an extra layer of protection, with the outer glove being removed immediately after handling the compound.[8] |
| Eye and Face Protection | Safety Goggles and a Face Shield | To protect against splashes and airborne particles. Safety glasses with side shields are insufficient.[8] |
| Body Protection | Chemical-resistant Lab Coat or Gown | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved Respirator with Organic Vapor Cartridges and Particulate Filters | Required when handling the solid compound outside of a fume hood or when there is a risk of aerosolization. |
Experimental Workflow: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Operational Plan: Safe Handling Procedures
Step-by-Step Guide:
-
Preparation:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Gather all necessary equipment and reagents.
-
Clearly label all containers.
-
Have a designated waste container for contaminated materials.
-
-
Handling the Compound:
-
Perform all manipulations of the solid compound within the fume hood.
-
When weighing, use a balance inside the fume hood or a powder-containment enclosure.
-
If dissolving the compound, add the solvent slowly to avoid splashing.
-
-
Post-Handling:
-
Decontaminate all surfaces with an appropriate solvent and cleaning agent.
-
Properly doff PPE as described in the workflow diagram.
-
Wash hands thoroughly with soap and water after removing gloves.[9]
-
Disposal Plan: Managing Contaminated Waste
All waste generated from handling N-benzhydryl-3-methyl-4-nitrobenzamide is considered hazardous.
-
Solid Waste: Contaminated gloves, weigh boats, and other disposable materials should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a designated halogenated or non-halogenated organic waste container, as appropriate. Do not mix incompatible waste streams.[1]
-
Disposal Protocol: Follow your institution's EHS guidelines for hazardous waste disposal. This typically involves high-temperature incineration for halogenated nitroaromatic compounds.[1]
Caption: Hazardous Waste Disposal Workflow.
By adhering to these stringent safety protocols, researchers can confidently handle N-benzhydryl-3-methyl-4-nitrobenzamide while minimizing their risk of exposure. The principles of informed caution, proper use of engineering controls, and diligent application of personal protective equipment are paramount to ensuring a safe and productive research environment.
References
- Benchchem. (n.d.). Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Nitrobenzamide.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Methyl-4-nitrobenzoic acid.
- PubChem. (n.d.). N-methyl-4-(methylamino)-3-nitrobenzamide.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Nitrobenzamide.
- TCI Chemicals. (2024). SAFETY DATA SHEET - 3-Amino-N-methylbenzamide.
- Good Day's Work. (2016). Personal Protective Equipment: Chemical Handling.
- Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- MilliporeSigma. (2024). SAFETY DATA SHEET - Benzamide.
Sources
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. N-methyl-4-(methylamino)-3-nitrobenzamide | C9H11N3O3 | CID 40234001 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pppmag.com [pppmag.com]
- 9. blog.gooddayswork.ag [blog.gooddayswork.ag]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
